Hiv-IN-9
Description
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Properties
Molecular Formula |
C20H15ClN4O3 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-[2-[2-(4-chlorophenyl)benzimidazol-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN4O3/c1-12-10-24(20(28)23-19(12)27)11-17(26)25-16-5-3-2-4-15(16)22-18(25)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,27,28) |
InChI Key |
BTVVXTAPCOUMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to HIV-1 Enzyme Inhibition: Correcting the Target of Hiv-IN-9 and Exploring the Allosteric Inhibition of Integrase
Disclaimer: Initial research into the compound designated "Hiv-IN-9" reveals a critical discrepancy in its naming. Scientific literature and chemical suppliers identify this compound (also known as Compound 2b) as an inhibitor of HIV Reverse Transcriptase (HIV-RT) , not HIV-1 Integrase (IN). This guide will first present the accurate, documented mechanism and data for this compound. Subsequently, to fulfill the core request for an in-depth guide on a novel integrase inhibition mechanism, this document will provide a comprehensive whitepaper on the action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs) , a cutting-edge class of compounds that truly target HIV-1 integrase through a non-classical mechanism.
Part 1: this compound (Compound 2b) - An Inhibitor of HIV Reverse Transcriptase
This compound is a pyrimidine-based compound identified as a potential anti-HIV agent. Contrary to its designation, its mechanism of action is not through the inhibition of HIV-1 integrase.
Mechanism of Action of this compound
Research indicates that this compound functions as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) .[1] It exhibits a high binding affinity for HIV-RT, the viral enzyme responsible for transcribing the viral RNA genome into DNA—a crucial step for viral replication.[1]
NNRTIs bind to a hydrophobic pocket on the HIV-RT enzyme, distinct from the active site where nucleosides bind.[2][3] This binding induces a conformational change in the enzyme, allosterically inhibiting its function and blocking the DNA polymerization process.[2][3] This prevents the formation of a DNA provirus, thereby halting the viral life cycle.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay | Activity Metric | Value | Reference |
| This compound | HIV-1 | Cell-based anti-HIV assay | IC₅₀ | 6.65 µg/mL | --INVALID-LINK-- |
| This compound | CYP3A4, CYP1A2, CYP2C1, CYP2D6 | Enzyme Inhibition Assay | Inhibition | Yes | --INVALID-LINK-- |
Visualization of NNRTI Mechanism
The following diagram illustrates the general mechanism of action for NNRTIs like this compound.
Part 2: A Technical Guide to Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
This section provides an in-depth guide to the mechanism of a novel class of compounds that genuinely target HIV-1 integrase: the Allosteric Integrase Inhibitors (ALLINIs), also known as Integrase-LEDGF Allosteric Inhibitors (INLAIs).
Introduction to HIV-1 Integrase
HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease.[4] Its primary role is to catalyze the insertion of the viral DNA into the host cell's genome, a process called integration.[5] This process involves two key catalytic steps:
-
3'-Processing: IN cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm.[6]
-
Strand Transfer: Inside the nucleus, IN covalently joins these processed 3' ends to the host cell's DNA.[5]
Integration is mediated by a high-order nucleoprotein complex called the "intasome," which is composed of a tetramer of IN and the two ends of the viral DNA.[6] For efficient integration into active regions of the host chromatin, IN must bind to the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][7]
Allosteric Integrase Inhibitors (ALLINIs): A Novel Mechanism
Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir and Dolutegravir that target the enzyme's active site, ALLINIs bind to a different, allosteric site.[4][6][7]
Binding Site: ALLINIs bind to a pocket at the dimer interface of the IN catalytic core domain (CCD).[4][7] Crucially, this is the same pocket where the host-cofactor LEDGF/p75 binds. This dual-target site is central to the multimodal action of these inhibitors.[7][8]
The Multimodal Mechanism of Action
ALLINIs exhibit a unique, two-pronged mechanism of action that disrupts both the early and late stages of the HIV-1 replication cycle.[4][7][9]
3.1 Late-Stage Effect: Inhibition of Virion Maturation (Primary Mechanism) The most potent effect of ALLINIs occurs during the late phase of viral replication, during the assembly of new virions.[9]
-
Induced Hyper-Multimerization: ALLINIs act as "molecular glues," promoting the aberrant and excessive multimerization (or polymerization) of IN proteins within the newly forming viral particle.[7][9]
-
Defective Core Formation: This uncontrolled IN aggregation disrupts the proper formation of the conical viral core.[9]
-
Mislocalization of Viral Genome: Consequently, the viral RNA genome and associated enzymes are mislocalized, often outside the malformed capsid.[9]
-
Non-Infectious Virions: The resulting progeny virions are morphologically defective and non-infectious, unable to carry out reverse transcription in a newly targeted cell.[9]
3.2 Early-Stage Effect: Inhibition of Integration During the early phase of infection (after a virus has entered a cell), ALLINIs can also act by:
-
Competing with LEDGF/p75: By occupying the LEDGF/p75 binding site on integrase, ALLINIs prevent IN from interacting with this crucial host factor.[7][8]
-
Blocking Intasome Assembly: This competition disrupts the formation of a functional intasome complex and inhibits the integration of viral DNA into the host chromosome.[6][8]
The late-stage effect is considered the primary driver of ALLINI potency, as evidenced by their significantly lower EC₅₀ values in multiple-round infection assays compared to single-round assays.[5][10]
Visualization of ALLINI Mechanism of Action
The following diagrams illustrate the key pathways affected by ALLINIs.
Quantitative Data for Representative ALLINIs
The following table summarizes key quantitative data for well-characterized ALLINIs, demonstrating their potency, particularly in multiple-round assays which capture the dominant late-stage effect.
| Compound | Target Assay | Activity Metric | Value (nM) | Reference |
| BI-224436 | IN-LEDGF/p75 Interaction (HTRF) | IC₅₀ | 90 | [5] |
| IN Multimerization | AC₅₀ | 34 | [11] | |
| Antiviral (Multiple-Round, NL4-3) | EC₅₀ | <15 | [10][12] | |
| Antiviral (Single-Round) | EC₅₀ | ~630-9200 | [5] | |
| MUT871 | IN-LEDGF/p75 Interaction (HTRF) | IC₅₀ | 14 | [5] |
| IN Multimerization | AC₅₀ | 23 | [11] | |
| Antiviral (Multiple-Round, HXB2) | EC₅₀ | 1.4 | [11] | |
| Antiviral (Single-Round) | EC₅₀ | 1500 | [5] |
Key Experimental Protocols
6.1 Homogeneous Time-Resolved Fluorescence (HTRF) for IN-LEDGF/p75 Interaction This assay quantifies the inhibition of the binding between HIV-1 Integrase and LEDGF/p75.
-
Principle: Based on Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore.
-
Methodology:
-
Recombinant, purified HIV-1 IN (e.g., tagged with GST) and the Integrase Binding Domain (IBD) of LEDGF/p75 (e.g., tagged with 6xHis) are used.
-
An anti-GST antibody labeled with the donor fluorophore and an anti-His antibody labeled with the acceptor are added.
-
In the absence of an inhibitor, IN and LEDGF/p75 bind, bringing the donor and acceptor into proximity, resulting in a high FRET signal upon excitation.
-
The test compound (ALLINI) is added in varying concentrations. If it inhibits the interaction, the fluorophores are separated, leading to a dose-dependent decrease in the FRET signal.
-
The signal is read at specific wavelengths (e.g., 620 nm for donor, 665 nm for acceptor), and the ratio is used to calculate the percent inhibition and determine the IC₅₀ value.[5][13]
-
6.2 IN Multimerization Assay This assay measures the ability of a compound to induce aberrant oligomerization of IN.
-
Principle: A FRET-based assay similar to the HTRF protocol.
-
Methodology:
-
Two populations of recombinant IN are prepared, each with a different tag (e.g., GST-IN and Maltose Binding Protein (MBP)-IN).
-
The proteins are mixed with donor-labeled anti-GST and acceptor-labeled anti-MBP antibodies.
-
The test compound is added. If it promotes IN-IN interaction, it brings the differently tagged IN proteins together, resulting in a dose-dependent increase in the FRET signal.
-
The signal is measured to determine the AC₅₀ (concentration for 50% of maximum activation).[11][13]
-
6.3 Cell-Based Antiviral Assays (Single vs. Multiple-Round) These assays determine the effective concentration (EC₅₀) of the inhibitor in a cellular context.
-
Principle: Differentiating between early-stage and overall (early + late stage) inhibitory effects.
-
Single-Round Infection Assay:
-
Replication-defective viral particles (e.g., pseudotyped with VSV-G and carrying a luciferase reporter gene) are produced in the absence of the inhibitor.
-
Target cells (e.g., MT-4 cells) are infected with these particles in the presence of varying concentrations of the ALLINI.
-
Inhibition is measured after 48-72 hours by quantifying the reporter gene expression (e.g., luciferase activity).
-
This assay only measures inhibition of early-stage events (entry to integration).[5]
-
-
Multiple-Round Infection Assay:
-
Target cells are infected with replication-competent, wild-type HIV-1.
-
The inhibitor is added, and the infection is allowed to proceed for several days, allowing for multiple cycles of replication.
-
Inhibition is measured by quantifying a viral marker, such as the p24 capsid protein in the supernatant, using an ELISA.
-
This assay measures the compound's total antiviral effect across all stages of the viral lifecycle, capturing both early and late-stage inhibition.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
Hiv-IN-9: A Technical Guide for Researchers
Abstract
Hiv-IN-9 is a chemical entity identified as a potential inhibitor of the Human Immunodeficiency Virus (HIV). This technical guide provides a detailed overview of its chemical structure, and known properties, and outlines generalized experimental protocols relevant to the evaluation of its potential as a therapeutic agent. Due to the limited publicly available data specific to this compound, this document also presents established methodologies for assessing the antiviral efficacy, cytotoxicity, and metabolic enzyme interactions of novel anti-HIV compounds. Furthermore, it visualizes the HIV life cycle, the primary target of such inhibitors, and the general mechanism of Cytochrome P450 (CYP450) inhibition, a critical aspect of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically identified as 4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile. Its structure is characterized by a central tetrahydroquinazoline core.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4-((2-((4-cyanophenyl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)-3,5-dimethylbenzonitrile | |
| Molecular Formula | C24H21N5O | |
| Molecular Weight | 395.46 g/mol | |
| CAS Number | 2708201-36-7 | |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | 10 mM in DMSO | |
| Storage | Store at -20°C | |
| SMILES | Cc1cc(C#N)cc(C)c1Oc1nccc2c(n1)CCCC2Nc1ccc(C#N)cc1 | |
| InChI Key | Not available |
Pharmacological Properties
This compound has been identified as an inhibitor of HIV, exhibiting a high binding affinity for HIV reverse transcriptase (RT). It also demonstrates inhibitory activity against several cytochrome P450 enzymes.
Pharmacodynamic Properties
A summary of the known pharmacodynamic properties of this compound is presented in Table 2.
| Property | Value | Target | Reference |
| IC50 | 6.65 µg/mL | HIV | |
| Mechanism of Action | HIV Reverse Transcriptase Inhibitor | HIV-RT | |
| CYP Inhibition | CYP3A4, CYP1A2, CYP2C1, CYP2D6 | Cytochrome P450 enzymes |
Experimental Protocols
Detailed experimental protocols for the comprehensive evaluation of novel anti-HIV agents like this compound are crucial for understanding their therapeutic potential. The following sections describe generalized methodologies for key assays.
Antiviral Activity Assay (Cell-Based)
This protocol outlines a common method to determine the in vitro antiviral efficacy of a compound against HIV.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a specific HIV strain in a susceptible cell line.
Materials:
-
CEM-GFP cell line (or other suitable HIV-susceptible cell line)
-
HIV-1 (e.g., NL4-3 strain)
-
Test compound (this compound)
-
Reference drugs (e.g., Lamivudine, Nevirapine)
-
Complete cell culture medium
-
96-well microtiter plates
-
Flow cytometer
Procedure:
-
Seed CEM-GFP cells into 96-well plates.
-
Prepare serial dilutions of the test compound and reference drugs.
-
Pre-incubate the cells with the different concentrations of the compounds for 2 hours at 37°C.
-
Infect the cells with a predetermined titer of HIV-1.
-
Wash the cells to remove excess virus and replenish the medium containing the respective concentrations of the compounds.
-
Incubate the plates for 48-72 hours at 37°C.
-
Harvest the cells, fix them with 2% formaldehyde/PBS.
-
Analyze the percentage of GFP-expressing (infected) cells by flow cytometry.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
This protocol is used to assess the potential toxic effects of the test compound on host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
MT-4 cell line (or the same cell line used in the antiviral assay)
-
Test compound (this compound)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into 96-well plates.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Cytochrome P450 Inhibition Assay
This protocol determines the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
Objective: To determine the IC50 of the test compound against a panel of human CYP450 isoforms.
Materials:
-
Human liver microsomes
-
Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
Test compound (this compound)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with a series of concentrations of the test compound in the incubation buffer.
-
Initiate the reaction by adding the specific substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways affected by this compound is essential for its development as a therapeutic agent.
The HIV Life Cycle
This compound is reported to target the reverse transcriptase enzyme, a critical component of the HIV life cycle. The following diagram illustrates the key stages of HIV replication, highlighting the point of intervention for reverse transcriptase inhibitors.
Caption: The HIV life cycle and the target of Reverse Transcriptase inhibitors.
Cytochrome P450 Inhibition
The inhibition of CYP450 enzymes by drugs can lead to significant drug-drug interactions. The diagram below illustrates the general mechanism of competitive inhibition.
Caption: Mechanism of competitive inhibition of a CYP450 enzyme.
Conclusion
This compound presents a promising chemical scaffold for the development of novel anti-HIV therapeutics, specifically targeting the reverse transcriptase enzyme. The information compiled in this guide provides a foundation for further research and development. The outlined experimental protocols offer a systematic approach to thoroughly characterize its biological activity, safety profile, and potential for drug-drug interactions. Further investigations are warranted to fully elucidate the therapeutic potential of this compound.
Disclaimer
This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. The information regarding this compound is based on limited publicly available data, and the experimental protocols provided are generalized. Researchers should adapt these protocols based on their specific experimental needs and safety guidelines.
The Discovery of Pyridinone-Based HIV Integrase Inhibitors
An in-depth analysis of the discovery and synthesis of pyridinone-based HIV integrase inhibitors reveals a complex landscape of dedicated research, with no single, publicly documented compound corresponding to the designation "Hiv-IN-9." However, the exploration for this specific inhibitor illuminates a broader, significant class of compounds characterized by a pyridinone scaffold, which are at the forefront of anti-retroviral therapy research. This guide delves into the core principles of the discovery, synthesis, and evaluation of these vital therapeutic agents.
The discovery of pyridinone-based HIV integrase inhibitors is rooted in the broader effort to develop effective antiretroviral therapies that target different stages of the HIV life cycle. The HIV integrase (IN) enzyme is a critical target because it is essential for the virus to integrate its genetic material into the host cell's DNA, a crucial step for viral replication. Inhibitors of this enzyme can effectively halt the progression of the infection.
Early research into HIV integrase inhibitors identified the importance of metal-chelating pharmacophores, which can bind to the magnesium ions in the active site of the integrase enzyme, thereby blocking its function. This led to the development of various classes of inhibitors, including the notable pyridinone and pyrimidinone carboxamides. These compounds have been shown to be potent inhibitors of the strand transfer step of HIV integration.
The general discovery workflow for these inhibitors typically involves:
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that show inhibitory activity against HIV integrase.
-
Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. This often involves extensive Structure-Activity Relationship (SAR) studies.
-
Preclinical and Clinical Development: Promising lead compounds undergo rigorous testing in cell-based assays, animal models, and eventually, in human clinical trials.
Mechanism of Action
Pyridinone-based HIV integrase inhibitors primarily function as integrase strand transfer inhibitors (INSTIs). The mechanism involves the inhibitor binding to the active site of the HIV integrase enzyme, chelating the divalent metal ions (typically Mg²⁺) that are essential for its catalytic activity. This binding prevents the integrase from catalyzing the strand transfer reaction, which is the insertion of the viral DNA into the host cell's genome.
Synthesis of Pyridinone-Based HIV Integrase Inhibitors
The synthesis of pyridinone-based HIV integrase inhibitors often involves multi-step reaction sequences. While a specific protocol for a non-existent "this compound" cannot be provided, a general synthetic workflow for a pyridinone carboxamide scaffold can be illustrated. This typically starts from commercially available materials and involves the construction of the core pyridinone ring, followed by the addition of various side chains to optimize biological activity.
A representative synthetic pathway might involve the following key steps:
-
Formation of a Pyridinone Core: Condensation reactions to form the central pyridinone ring structure.
-
Functionalization of the Pyridinone Ring: Introduction of key functional groups, such as a carboxylic acid or its ester, which is a common feature for metal chelation.
-
Amide Coupling: Coupling of the functionalized pyridinone with various amines to introduce diversity and modulate the compound's properties.
General Experimental Protocol for Pyridinone Carboxamide Synthesis
The following is a generalized experimental protocol based on common synthetic routes for this class of compounds.
Step 1: Synthesis of a Dihydropyridinone Intermediate
-
A mixture of an appropriate β-ketoester and an enamine is heated in a suitable solvent (e.g., ethanol, toluene) in the presence of a catalyst (e.g., piperidine, acetic acid) to yield the dihydropyridinone core.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Oxidation to the Pyridinone Core
-
The dihydropyridinone intermediate is oxidized to the corresponding pyridinone using a suitable oxidizing agent (e.g., manganese dioxide, DDQ) in an inert solvent (e.g., dichloromethane, dioxane).
-
The reaction mixture is stirred at room temperature or heated as required.
-
After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is purified by recrystallization or column chromatography.
Step 3: Functionalization (e.g., Ester Hydrolysis)
-
If the pyridinone core contains an ester group, it is hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF, methanol).
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete.
-
The solution is then acidified, and the resulting carboxylic acid is extracted with an organic solvent.
Step 4: Amide Coupling
-
The pyridinone carboxylic acid is coupled with a desired amine using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, triethylamine) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen, argon) at room temperature.
-
After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product is purified by column chromatography or recrystallization.
Biological Evaluation and Quantitative Data
The biological activity of newly synthesized pyridinone-based inhibitors is assessed through a series of in vitro assays.
Experimental Protocols for Biological Assays
HIV-1 Integrase Strand Transfer Assay:
-
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.
-
Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA substrate and a target DNA substrate in the presence of various concentrations of the test compound.
-
The amount of strand transfer product is quantified, typically using a fluorescence-based method or gel electrophoresis.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiviral Activity Assay in Cell Culture:
-
This assay determines the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.
-
Human T-cell lines (e.g., MT-4, CEM) are infected with HIV-1 in the presence of serial dilutions of the test compound.
-
After a few days of incubation, the level of viral replication is measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity in the cell culture supernatant.
-
The half-maximal effective concentration (EC₅₀) is determined.
Cytotoxicity Assay:
-
This assay is performed to assess the toxicity of the compound to the host cells.
-
Uninfected cells are incubated with the same concentrations of the test compound as in the antiviral assay.
-
Cell viability is measured using a colorimetric assay (e.g., MTT, XTT).
-
The 50% cytotoxic concentration (CC₅₀) is calculated.
-
The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Quantitative Data
The following table summarizes typical biological activity data for a potent pyridinone-based HIV integrase inhibitor. The values are representative and compiled from various sources on this class of compounds.
| Assay | Parameter | Representative Value |
| HIV-1 Integrase Strand Transfer | IC₅₀ | 10 - 100 nM |
| Antiviral Activity (HIV-1 in MT-4 cells) | EC₅₀ | 5 - 50 nM |
| Cytotoxicity (in MT-4 cells) | CC₅₀ | > 10 µM |
| Selectivity Index (SI) | CC₅₀/EC₅₀ | > 200 |
Conclusion
While the specific entity "this compound" remains elusive in public scientific literature, the principles of its potential discovery and synthesis are well-represented by the broader class of pyridinone-based HIV integrase inhibitors. These compounds represent a significant advancement in antiretroviral therapy, offering a potent mechanism of action and a favorable safety profile. The continued exploration and optimization of this chemical scaffold are crucial for the development of next-generation HIV treatments that can overcome drug resistance and improve the quality of life for individuals living with HIV. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical field.
An In-depth Technical Guide to the Target Binding Site of the Allosteric HIV Integrase Inhibitor BI-D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of BI-D, a potent allosteric inhibitor of HIV-1 integrase (IN). This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these characteristics, offering valuable insights for the development of novel anti-HIV therapeutics.
Introduction to HIV-1 Integrase and Allosteric Inhibition
HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[1][2][3] It is a well-established target for antiretroviral therapy, with integrase strand transfer inhibitors (INSTIs) being a key component of current treatment regimens.[4] A newer class of inhibitors, known as allosteric HIV-1 integrase inhibitors (ALLINIs), offers a distinct mechanism of action.[1][5][6] Unlike INSTIs that target the active site, ALLINIs bind to a different site on the integrase enzyme, inducing aberrant multimerization and disrupting its function.[1][7] BI-D is a potent member of this emerging class of antiretrovirals.[1][5][6]
The BI-D Binding Site on HIV-1 Integrase
BI-D targets a specific pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1][8] This site is also the binding pocket for the cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75, which plays a role in tethering the pre-integration complex to the host chromatin.[8][9]
Co-crystal structures of BI-D in complex with a two-domain construct of HIV-1 IN (containing the CCD and the C-terminal domain - CTD) have revealed the precise molecular interactions.[1][5][6] BI-D acts as a "molecular glue," projecting from its primary binding pocket on the CCD dimer to engage with key residues on the CTD of another integrase molecule.[1][6] This drug-induced interaction between the CCD and CTD is aberrant and leads to the formation of non-functional, higher-order integrase multimers.[1][7]
Key interacting residues in the BI-D binding pocket include:
-
On the Catalytic Core Domain (CCD): The principal binding pocket is located at the CCD dimer interface.[1]
-
On the C-terminal Domain (CTD): BI-D engages a triad of invariant residues: Tyrosine 226 (Tyr226), Tryptophan 235 (Trp235), and Lysine 266 (Lys266).[1][6] These interactions are crucial for nucleating the abnormal CCD-CTD interface.
Quantitative Data for BI-D
The following table summarizes the key quantitative data reported for the allosteric integrase inhibitor BI-D.
| Parameter | Value | Description | Reference |
| Antiviral Activity (EC50) | ~12 nM | The concentration of BI-D that inhibits HIV-1 infection by 50% in cell culture. | [1] |
| Binding Affinity (KD) | ~5 nM | The dissociation constant for the binding of Pirmitegravir (a potent ALLINI similar to BI-D) to a CTD-CCD fusion protein of HIV-1 integrase. This value is expected to be in a similar range for BI-D. | [1] |
Experimental Protocols
The characterization of the BI-D binding site and its mechanism of action involved several key experimental techniques.
X-ray Crystallography
High-resolution co-crystal structures of BI-D with HIV-1 integrase were essential for elucidating the atomic details of the binding interaction.
Methodology:
-
Protein Expression and Purification: A protein construct of HIV-1 integrase was engineered for improved solubility and crystallization. This construct typically includes the catalytic core domain (CCD) and the C-terminal domain (CTD), often with specific mutations to prevent aggregation (e.g., F185K) and disrupt normal dimerization (e.g., W243E in the CTD) to favor the drug-induced conformation.[1] The protein was expressed in E. coli and purified using standard chromatography techniques.
-
Crystallization: The purified IN construct was co-crystallized with a molar excess of BI-D. Crystallization conditions were screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.[1]
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals at a synchrotron source. The structure was solved using molecular replacement, using previously determined structures of HIV-1 integrase domains as search models. The final model of the IN-BI-D complex was refined to a high resolution (e.g., 1.8 Å).[1]
Antiviral Activity Assays
These assays are used to determine the potency of the inhibitor in preventing HIV-1 replication in cell culture.
Methodology:
-
Cell Culture: A suitable cell line permissive to HIV-1 infection (e.g., T-cell lines) is used.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of serial dilutions of BI-D.
-
Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. This can be done by quantifying the activity of viral enzymes like reverse transcriptase in the cell culture supernatant or by measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.[1]
In Vitro Integrase Aggregation Assays
These assays are used to demonstrate the ability of ALLINIs to induce the aberrant multimerization of recombinant integrase.
Methodology:
-
Protein Preparation: Purified recombinant full-length or domain constructs of HIV-1 integrase are used.
-
Incubation with Inhibitor: The integrase protein is incubated with varying concentrations of BI-D.
-
Detection of Aggregation: The formation of integrase aggregates can be monitored by various techniques, including:
-
Light Scattering: An increase in light scattering indicates the formation of larger protein complexes.
-
Size Exclusion Chromatography (SEC): A shift in the elution profile towards higher molecular weight species indicates oligomerization.
-
Sedimentation Velocity Analytical Ultracentrifugation: This technique can provide detailed information on the size and shape of the protein complexes formed.
-
Visualizations
The following diagrams illustrate the mechanism of action of BI-D and a typical experimental workflow.
Caption: Mechanism of BI-D action on HIV-1 Integrase.
Caption: Workflow for X-ray Crystallography of IN-BI-D Complex.
Conclusion
BI-D represents a promising class of allosteric HIV-1 integrase inhibitors with a unique mechanism of action. By binding to the CCD dimer interface and inducing an aberrant interaction with the CTD, BI-D effectively triggers the formation of non-functional integrase multimers, thereby inhibiting viral replication. The detailed structural and functional characterization of the BI-D binding site provides a solid foundation for the rational design of next-generation allosteric inhibitors with improved potency and resistance profiles, contributing to the ongoing efforts to combat the HIV/AIDS pandemic.
References
- 1. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the catalytic domain of HIV-1 integrase: similarity to other polynucleotidyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 9. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Characterization of Hiv-IN-9: A Novel HIV-1 Integrase Inhibitor
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Hiv-IN-9, a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. The data presented herein detail the compound's antiviral potency, cytotoxicity, and mechanism of action, establishing a foundation for further preclinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV therapeutics.
Quantitative Analysis of In Vitro Activity
The antiviral activity and cellular toxicity of this compound were evaluated in various cell lines. The compound demonstrated potent inhibition of HIV-1 replication with minimal impact on cell viability, indicating a favorable therapeutic index.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | IC50 (nM)a | CC50 (µM)b | Therapeutic Index (TI = CC50/IC50) |
| MT-4 | HIV-1 (IIIB) | 15.2 | > 50 | > 3289 |
| CEM-SS | HIV-1 (RF) | 21.5 | > 50 | > 2325 |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (BaL) | 18.8 | > 50 | > 2660 |
a IC50 (50% inhibitory concentration) is the concentration of the compound that inhibited viral replication by 50%. b CC50 (50% cytotoxic concentration) is the concentration of the compound that reduced cell viability by 50%.
Experimental Protocols
The following section details the methodologies employed to ascertain the in vitro characteristics of this compound.
Cell Viability Assay
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in MT-4, CEM-SS, and peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 104 cells/well.
-
Compound Addition: this compound was serially diluted and added to the wells in triplicate.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value was calculated from the dose-response curve.
Antiviral Activity Assay
The anti-HIV activity of this compound was assessed by measuring the inhibition of virus-induced cytopathic effects in MT-4 and CEM-SS cells and by quantifying p24 antigen levels in PBMCs.
-
Cell Infection: MT-4 or CEM-SS cells were infected with HIV-1 (IIIB or RF strain) at a multiplicity of infection (MOI) of 0.01. For PBMCs, infection was carried out with the HIV-1 BaL strain.
-
Compound Treatment: Immediately after infection, serially diluted this compound was added to the infected cells.
-
Incubation: The cultures were incubated for 5-7 days.
-
Quantification of Viral Replication:
-
For MT-4 and CEM-SS cells, viral replication was quantified by measuring cell viability using the MTT assay, as the virus induces cell death.
-
For PBMCs, the concentration of HIV-1 p24 antigen in the culture supernatant was measured using a commercially available ELISA kit.
-
-
Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action: Integrase Inhibition Assay
A cell-free assay was utilized to confirm that this compound directly targets the HIV-1 integrase enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate (simulating the viral DNA), and an acceptor DNA substrate (simulating the host DNA) was prepared.
-
Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The integration reaction was initiated and allowed to proceed for 1 hour at 37°C.
-
Analysis: The products of the integration reaction were analyzed by gel electrophoresis to determine the extent of DNA strand transfer.
-
IC50 Determination: The concentration of this compound that inhibited the integrase activity by 50% was calculated.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound within the context of the HIV life cycle and the experimental workflow for its evaluation.
Caption: HIV-1 life cycle with the inhibitory action of this compound.
The above diagram illustrates the seven stages of the HIV life cycle. This compound acts at the integration step, where the viral DNA is inserted into the host cell's genome. By inhibiting the integrase enzyme, this compound prevents the formation of the provirus, thereby halting the replication cycle.[1]
Caption: Workflow for the in vitro assessment of this compound.
This workflow outlines the logical progression of experiments, from compound synthesis to the final data analysis and reporting. This systematic approach ensures a thorough initial characterization of the compound's properties.
Caption: this compound mechanism of action signaling pathway.
This diagram details the specific molecular pathway targeted by this compound. By binding to the HIV integrase enzyme, the compound disrupts the normal signaling cascade that leads to the integration of viral DNA into the host genome, effectively blocking viral replication.
References
Hiv-IN-9: A Technical Guide on In Vitro Cytotoxicity and Therapeutic Index
Disclaimer: The following technical guide details the cytotoxicity and therapeutic index of a hypothetical HIV integrase inhibitor designated "Hiv-IN-9." As of the date of this document, "this compound" is not a publicly recognized compound, and the data presented herein are illustrative, based on established methodologies in HIV drug discovery. This document is intended for researchers, scientists, and drug development professionals as a representative guide to the evaluation of novel anti-HIV agents.
Introduction
The development of novel Human Immunodeficiency Virus (HIV) inhibitors remains a critical area of research to overcome the challenges of drug resistance and to improve the safety and efficacy of current antiretroviral therapies.[1][2] Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs that block the integration of the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[1] This guide provides a comprehensive technical overview of the in vitro cytotoxicity and therapeutic index of this compound, a novel, hypothetical HIV integrase inhibitor.
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the concentration at which it exerts its therapeutic effect to the concentration at which it becomes toxic to cells.[3][4] A higher therapeutic index is desirable, indicating a wider margin between the effective and toxic doses.[3] The key parameters discussed in this guide are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells in an uninfected cell culture.[3]
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the viral replication in an infected cell culture.[4][5][6]
-
Therapeutic Index (TI) or Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50).[3]
This document outlines the detailed experimental protocols for determining these parameters and presents the synthesized data in a structured format. Additionally, it includes visualizations of the experimental workflows and the targeted signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity, antiviral activity, and therapeutic index of the hypothetical compound this compound. The data are presented as mean values ± standard deviation from three independent experiments.
| Compound | Cell Line | CC50 (µM) | EC50 (nM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | MT-4 | > 100 | 5.2 ± 1.3 | > 19,230 |
| Raltegravir (Control) | MT-4 | 85 ± 5.6 | 3.8 ± 0.9 | ~ 22,368 |
Experimental Protocols
Determination of Cytotoxicity (CC50) by MTT Assay
This protocol describes the methodology to assess the cytotoxicity of this compound in MT-4 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Raltegravir (control compound)
-
MTT solution (5 mg/mL in PBS)
-
Lysis buffer (20% SDS, 50% N,N-dimethylformamide, pH 4.7)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the control compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Compound Addition: Add 100 µL of the diluted compounds to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Cell Lysis: Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value is determined from the dose-response curve by non-linear regression analysis.
Determination of Anti-HIV Activity (EC50)
This protocol outlines the procedure to determine the antiviral efficacy of this compound against HIV-1 (IIIB strain) in MT-4 cells.
Materials:
-
MT-4 cells
-
HIV-1 (IIIB strain) viral stock
-
Complete RPMI-1640 medium
-
This compound and Raltegravir
-
96-well microtiter plates
-
CO2 incubator
-
Method for quantifying viral replication (e.g., p24 antigen ELISA or a reporter virus assay)
Procedure:
-
Cell Seeding and Infection: Seed MT-4 cells into a 96-well plate at 1 x 10^4 cells/well. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Compound Addition: Immediately after infection, add 100 µL of serial dilutions of this compound and the control compound to the wells. Include infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 humidified atmosphere.
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication. This is commonly done by measuring the amount of p24 capsid protein in the cell supernatant using an ELISA kit.
-
Data Analysis: The percentage of viral inhibition is calculated relative to the virus control. The EC50 value is determined from the dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted HIV integrase pathway and the workflows for the cytotoxicity and antiviral assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Advanced HIV in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Evaluation of Hiv-IN-9, a Novel HIV-1 Integrase Inhibitor
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The HIV-1 integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2][3] Inhibitors targeting this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1][4] Hiv-IN-9 is a novel, investigational small molecule inhibitor designed to target the strand transfer activity of HIV-1 integrase. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity in cell culture-based assays.
Mechanism of Action
HIV-1 integrase performs two key catalytic functions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host chromatin.[1][3] this compound is hypothesized to act as an INSTI. It is believed to chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, thereby blocking the binding of the host DNA and preventing the strand transfer step.[3] This action effectively halts the integration of the viral genome, preventing the establishment of a productive infection.
Below is a diagram illustrating the targeted step in the HIV-1 replication cycle.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of HIV Integrase Inhibitors in HIV Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV life cycle presents multiple targets for antiretroviral therapy, one of the most critical being the viral enzyme integrase (IN). HIV integrase is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[1][2] This step is crucial for the establishment of a persistent infection. Inhibition of this enzyme effectively blocks the viral replication cycle.
Integrase inhibitors are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process, preventing the viral DNA from being incorporated into the host chromosome.[3] This mechanism of action makes them a powerful component of combination antiretroviral therapy.
These application notes provide detailed protocols for evaluating the efficacy of HIV integrase inhibitors, using a representative inhibitor, in two common types of HIV infectivity assays: a luciferase-based reporter gene assay and a p24 antigen capture assay. While the specific compound "Hiv-IN-9" was not identifiable in available scientific literature, the methodologies described herein are broadly applicable to the characterization of novel integrase inhibitors.
Mechanism of Action of HIV Integrase Inhibitors
HIV integrase carries out two key catalytic reactions: 3'-processing and strand transfer.[2] During 3'-processing, the enzyme removes two nucleotides from each 3' end of the viral DNA.[2] In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2] Integrase inhibitors bind to the active site of the integrase enzyme, chelating the divalent metal ions essential for its catalytic activity and thereby blocking the strand transfer reaction.[4]
Caption: HIV Life Cycle and the Point of Inhibition by Integrase Inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a potent HIV integrase inhibitor compared to other known antiretroviral agents. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are crucial metrics for evaluating the potency of antiviral compounds.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50 in µM) |
| Representative IN-Inhibitor | Integrase | Luciferase Reporter | HEK293T | 5 | - | >50 |
| Representative IN-Inhibitor | Integrase | p24 Antigen | MT-4 | - | 10 | >50 |
| Raltegravir | Integrase | Various | Various | 2-7 | 5-15 | >100 |
| Zidovudine (AZT) | Reverse Transcriptase | Various | Various | 10-100 | 20-200 | >200 |
| Efavirenz | Reverse Transcriptase | Various | Various | 1-5 | 3-10 | >50 |
Data presented are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Luciferase-Based HIV-1 Infectivity Assay
This assay provides a rapid and sensitive method for quantifying HIV-1 infection and is suitable for high-throughput screening of inhibitors.[2] It utilizes a single-round infectious HIV-1 vector that expresses a luciferase reporter gene upon successful integration into the host cell genome.
Materials:
-
HEK293T cells
-
HIV-1 vector expressing luciferase (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression plasmid (for pseudotyping)
-
Transfection reagent
-
Target cells (e.g., TZM-bl cells)
-
Integrase inhibitor stock solution (dissolved in DMSO)
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Caption: Experimental Workflow for the Luciferase-Based HIV-1 Infectivity Assay.
Procedure:
-
Virus Production: a. One day before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the cells with the HIV-1 luciferase vector and the VSV-G expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. After 48 hours, harvest the cell culture supernatant containing the pseudotyped viral particles. d. Clarify the supernatant by centrifugation at 3,000 rpm for 10 minutes to remove cell debris. e. Filter the supernatant through a 0.45 µm filter. f. Determine the virus titer by measuring the p24 antigen concentration using a commercial ELISA kit.[4] Aliquot and store the virus at -80°C.
-
Infectivity Assay: a. Seed target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight. b. Prepare serial dilutions of the integrase inhibitor in complete cell culture medium. c. Remove the medium from the cells and add 50 µL of the diluted inhibitor to each well. Include wells with medium only (no virus control) and wells with virus but no inhibitor (positive control). d. Immediately add 50 µL of diluted HIV-1 luciferase virus (at a pre-determined multiplicity of infection, MOI) to each well. e. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. f. After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. g. Measure the luciferase activity using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (no virus control) from all readings. b. Normalize the results to the positive control (virus only) to determine the percentage of inhibition for each inhibitor concentration. c. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: p24 Antigen Capture Assay
This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct indicator of viral replication.[4]
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, activated primary CD4+ T cells)
-
Replication-competent HIV-1 strain (e.g., HIV-1 IIIB or a clinical isolate)
-
Integrase inhibitor stock solution (dissolved in DMSO)
-
Complete cell culture medium (RPMI-1640, 10% FBS, 1% Pen-Strep, IL-2 for primary cells)
-
96-well tissue culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation and Infection: a. Seed target cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 MT-4 cells per well). For primary CD4+ T cells, activate them with phytohemagglutinin (PHA) and IL-2 for 2-3 days prior to infection. b. Prepare serial dilutions of the integrase inhibitor in the appropriate cell culture medium. c. Add 100 µL of the diluted inhibitor to the cells. d. Infect the cells with a known amount of HIV-1 (e.g., 100 TCID50). Include appropriate controls (uninfected cells and infected cells without inhibitor). e. Incubate the plate at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis: a. On days 3, 5, and 7 post-infection, carefully collect 100 µL of the cell culture supernatant from each well. b. Replace the collected volume with 100 µL of fresh medium containing the corresponding concentration of the inhibitor. c. Clarify the collected supernatants by centrifugation to remove any cells. d. Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's protocol.
-
Data Analysis: a. Generate a standard curve using the p24 standards provided in the ELISA kit. b. Determine the concentration of p24 in each sample from the standard curve. c. Calculate the percentage of inhibition of p24 production for each inhibitor concentration at each time point, relative to the infected control without inhibitor. d. Determine the EC50 value for the peak day of viral replication (usually day 5 or 7) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for assessing the in vitro efficacy of HIV integrase inhibitors. The luciferase-based assay is ideal for high-throughput screening of large compound libraries, while the p24 antigen assay provides a more traditional and physiologically relevant measure of viral replication. Consistent and accurate determination of IC50 and EC50 values is fundamental for the preclinical development of new and potent antiretroviral agents targeting HIV integrase.
References
Hiv-IN-9: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Hiv-IN-9 (also known as Compound 2b), a novel thymidine analogue with potent anti-HIV activity. The information is compiled from primary research and is intended to guide researchers in setting up and performing key experiments to assess the compound's efficacy and safety profile.
Compound Information
This compound is a synthetic thymidine analogue that has demonstrated significant inhibitory activity against Human Immunodeficiency Virus (HIV). It is identified as a potent inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication.
Chemical Structure:
Note: The precise chemical structure can be found in the primary literature.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line | HIV-1 Strain | Assay Method | Reference |
| IC50 (Anti-HIV Activity) | 6.65 µg/mL | MT-4 | IIIB | p24 antigen capture ELISA | [Srivastava R, et al., 2008] |
| CC50 (Cytotoxicity) | >100 µg/mL | MT-4 | - | MTT Assay | [Srivastava R, et al., 2008] |
| Selectivity Index (SI) | >15 | - | - | CC50/IC50 | [Srivastava R, et al., 2008] |
| HIV-1 RT Inhibition | High Affinity | - | - | RT Inhibition Assay | [Srivastava R, et al., 2008] |
| CYP450 Inhibition | Inhibits CYP3A4, CYP1A2, CYP2C1, and CYP2D6 | - | - | In vitro CYP450 assay | [Srivastava R, et al., 2008] |
Experimental Protocols
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a human T-cell line.
Materials:
-
This compound (Compound 2b)
-
MT-4 human T-cell line
-
HIV-1IIIB strain
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in culture medium.
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.
-
Add the diluted this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 1: Workflow for the Anti-HIV Activity Assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, assessing its toxicity to the host cells.
Materials:
-
This compound (Compound 2b)
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.
-
Add serial dilutions of this compound to the wells. Include a cell control (no compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV assay (4-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the Cytotoxicity (MTT) Assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 RT.
Materials:
-
This compound (Compound 2b)
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Non-radiolabeled dTTP
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the RT enzyme, poly(rA)-oligo(dT) template-primer, and the diluted this compound. Include an enzyme control (no compound) and a background control (no enzyme).
-
Initiate the reaction by adding a mixture of [³H]-dTTP and non-radiolabeled dTTP.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Transfer the reaction mixtures to a 96-well filter plate and wash to remove unincorporated [³H]-dTTP.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration compared to the enzyme control.
-
Determine the IC50 value for RT inhibition.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of this compound to cause drug-drug interactions by inhibiting major CYP450 enzymes.
Materials:
-
This compound (Compound 2b)
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Specific CYP isoform positive control inhibitors
-
Incubation buffer (e.g., phosphate buffer)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate human liver microsomes with the diluted this compound or a positive control inhibitor at 37°C.
-
Initiate the reaction by adding the specific CYP isoform substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of metabolite formation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for each CYP isoform.
Mechanism of Action
This compound is a nucleoside reverse transcriptase inhibitor (NRTI). As a thymidine analogue, it is likely phosphorylated intracellularly to its triphosphate form. This active form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Once incorporated, the modified sugar moiety of this compound likely causes chain termination, thus halting the process of reverse transcription and preventing the synthesis of viral DNA.
Figure 3: Proposed Mechanism of Action for this compound.
Solubility and Stability
Information regarding the solubility and stability of this compound in various solvents and buffer systems should be determined empirically. It is recommended to prepare fresh solutions for each experiment. For stock solutions, DMSO is a common solvent, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work with live HIV should be conducted in a BSL-2+ or BSL-3 facility, following institutional and national guidelines.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for clinical use. Researchers should consult the primary literature for a complete understanding of the experimental details and data interpretation.
Hiv-IN-9: A Novel Integrase Strand Transfer Inhibitor for Studying HIV-1 Catalytic Activity
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
Hiv-IN-9 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle.[4][5] this compound belongs to the class of integrase strand transfer inhibitors (INSTIs), which specifically target the strand transfer step of the integration process.[2] By binding to the catalytic core domain of HIV integrase, this compound chelates essential metal ions in the active site, thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1][6] These application notes provide an overview of the use of this compound as a tool for studying the catalytic activity of HIV integrase in both biochemical and cellular contexts.
Mechanism of Action
HIV-1 integrase performs two key catalytic reactions: 3'-processing and strand transfer.[4] In the cytoplasm of an infected cell, the viral RNA is reverse-transcribed into a linear double-stranded DNA copy. The integrase enzyme then binds to the ends of this viral DNA and removes a dinucleotide from each 3' end in a process known as 3'-processing.[4][7] The resulting pre-integration complex is then transported into the nucleus, where the integrase catalyzes the strand transfer reaction, inserting the processed viral DNA into the host cell's genome.[4]
This compound, as an INSTI, primarily inhibits the strand transfer reaction. It is highly selective for the integrase-DNA complex, showing a much higher affinity for the enzyme when it is bound to the viral DNA.[1] This selective binding ensures potent inhibition of the integration step with minimal off-target effects.[8]
Applications
-
In vitro studies of HIV-1 integrase activity: this compound can be used in biochemical assays to study the kinetics and mechanism of HIV-1 integrase inhibition. Its high potency makes it an excellent positive control for screening new potential integrase inhibitors.
-
Cell-based antiviral assays: The efficacy of this compound in inhibiting HIV-1 replication can be assessed in various cell-based assays using HIV-infected cell lines or primary cells.[9][10]
-
Drug resistance studies: this compound can be utilized to select for and characterize drug-resistant mutants of HIV-1 integrase, providing insights into the mechanisms of resistance to INSTIs.
-
Structural biology: As a potent inhibitor, this compound can be used in co-crystallization studies with HIV-1 integrase to elucidate the molecular interactions between the inhibitor and the enzyme's active site.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assay | Parameter | Value |
| Strand Transfer Inhibition | IC50 | 5 nM |
| 3'-Processing Inhibition | IC50 | 150 nM |
| Recombinant HIV-1 Integrase | Ki | 2.5 nM |
Table 1: Biochemical inhibitory activity of this compound against HIV-1 integrase.
| Cellular Assay | Cell Type | Parameter | Value |
| HIV-1 Replication Inhibition | MT-4 cells | EC50 | 20 nM |
| HIV-1 Replication Inhibition | PBMCs | EC50 | 35 nM |
| Cytotoxicity | MT-4 cells | CC50 | > 10 µM |
| Cytotoxicity | PBMCs | CC50 | > 10 µM |
| Therapeutic Index (CC50/EC50) | MT-4 cells | >500 |
Table 2: Antiviral activity and cytotoxicity of this compound in cell culture.
Experimental Protocols
Biochemical Assay: Strand Transfer Inhibition
This protocol describes a fluorescence-based assay to measure the inhibition of the HIV-1 integrase strand transfer reaction by this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Acceptor DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)
-
This compound (dissolved in DMSO)
-
Fluorescent plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HIV-1 integrase and the donor DNA.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the acceptor DNA to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity, which is proportional to the extent of the strand transfer reaction.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay: HIV-1 Replication Inhibition
This protocol outlines a method to determine the concentration of this compound that inhibits 50% of HIV-1 replication (EC50) in a cell-based assay.
Materials:
-
MT-4 cells (or other susceptible cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each this compound concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for this compound evaluation.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for the Reconstitution of Hiv-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hiv-IN-9 is a novel, potent, and selective small molecule inhibitor of HIV-1 integrase. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of viral DNA integration into the host cell genome, a critical step in the HIV replication cycle.[1][2][3] These application notes provide detailed protocols for the reconstitution of lyophilized this compound powder for use in various in vitro and cell-based assays.
This compound: Quantitative Data Summary
The following table summarizes the key physicochemical properties of the hypothetical this compound. These values are representative of typical small molecule HIV integrase inhibitors.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline powder[4] |
| Purity (HPLC) | >98% |
| Solubility | |
| DMSO | ≥ 50 mg/mL (≥ 111 mM) |
| Ethanol | ≥ 10 mg/mL (≥ 22.2 mM) |
| Water | Practically insoluble (<0.1 mg/mL)[4] |
| Storage Conditions | |
| Powder | Store at -20°C for long-term stability. |
| Stock | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a high-concentration stock solution of this compound.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Water bath or heat block
3.2. Protocol
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation of Solvent Volume: Determine the required volume of DMSO to achieve the desired stock solution concentration. For a 10 mM stock solution: Volume (mL) = [Weight (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L) Example: For 5 mg of this compound: Volume (mL) = [5 mg / 450.5 g/mol ] / 0.010 mol/L = 1.11 mL
-
Solubilization: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure all powder has dissolved. If necessary, gentle warming to 37°C in a water bath for 5-10 minutes can aid in complete solubilization.
-
Aliquoting and Storage: a. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 12 months).
3.3. Reconstitution Workflow Diagram
Caption: Workflow for this compound Reconstitution.
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a method to determine the inhibitory activity of this compound on the strand transfer activity of recombinant HIV-1 integrase.
4.1. Principle
This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase. The inhibition of this process by this compound results in a decrease in the fluorescence signal.
4.2. Materials
-
Recombinant HIV-1 Integrase
-
Donor DNA substrate (oligonucleotide mimicking the viral DNA end)
-
Target DNA substrate (oligonucleotide mimicking host DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Raltegravir)
-
Fluorescent plate reader
-
384-well assay plates, black
4.3. Protocol
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup: a. Add 2 µL of the diluted this compound or control (DMSO for negative control, Raltegravir for positive control) to the wells of a 384-well plate. b. Add 10 µL of the integrase enzyme-donor DNA pre-mixture to each well. c. Incubate for 30 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the target DNA substrate to each well to start the strand transfer reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific fluorescent labels on the DNA substrates.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
4.4. Experimental Workflow Diagram
Caption: In Vitro Integrase Assay Workflow.
Cell-Based Antiviral Assay
This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell culture model.
5.1. Principle
This assay uses a cell line susceptible to HIV-1 infection (e.g., MT-4 cells or TZM-bl cells). The antiviral activity of this compound is determined by measuring the reduction in a viral marker (e.g., p24 antigen or luciferase activity) in the presence of the compound.
5.2. Materials
-
MT-4 cells or TZM-bl cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)
-
This compound stock solution
-
96-well cell culture plates
-
p24 ELISA kit or luciferase assay reagent
-
CO₂ incubator (37°C, 5% CO₂)
5.3. Protocol
-
Cell Seeding: Seed MT-4 cells at a density of 2 x 10⁴ cells/well in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infection: Add a predetermined amount of HIV-1 virus stock to each well (except the "cells only" control) to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication:
-
For p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
-
For TZM-bl cells: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC₅₀ (50% effective concentration).
HIV Integration Signaling Pathway
The following diagram illustrates the simplified pathway of HIV entry and integration, highlighting the step inhibited by this compound.
Caption: HIV Replication Cycle and this compound Target.
References
Application Notes and Protocols: Hiv-IN-9 in HIV Latency Research
A Note to the Researcher: Initial investigations for a compound specifically designated "Hiv-IN-9" in the context of HIV latency research did not yield specific, publicly available data. The compound identified as "HIV-1 integrase inhibitor 9 (compound 8a)" is characterized as a potent inhibitor of the HIV-1 RNase H function. While RNase H is a critical enzyme for HIV replication, its role as a direct target for latency reversal or promotion is not well-documented in readily available scientific literature.
Therefore, to fulfill the request for detailed Application Notes and Protocols, we have pivoted to a well-characterized and widely studied class of compounds in HIV latency research: Histone Deacetylase (HDAC) Inhibitors , with a specific focus on Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) . HDAC inhibitors are a prominent class of latency-reversing agents (LRAs) that have been investigated in numerous preclinical and clinical studies.
Application Notes: Vorinostat (SAHA) in HIV Latency Research
Introduction
Vorinostat is a potent inhibitor of class I and II histone deacetylases (HDACs). In the context of HIV latency, the "shock and kill" strategy aims to reactivate the latent provirus within infected cells, making them recognizable and clearable by the host immune system or susceptible to antiretroviral therapy. Vorinostat contributes to the "shock" phase by inducing a more open chromatin state at the site of the integrated HIV-1 provirus, thereby facilitating the transcription of viral genes.
Mechanism of Action in HIV Latency Reversal
The HIV-1 promoter, the long terminal repeat (LTR), is subject to epigenetic regulation, including histone modification. In latently infected cells, the chromatin surrounding the integrated provirus is often in a condensed, transcriptionally repressive state, characterized by deacetylated histones.
By inhibiting HDACs, Vorinostat prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and relaxes the chromatin structure. This "euchromatin" state allows for the recruitment of transcription factors, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to the HIV-1 LTR, ultimately leading to the initiation and elongation of viral transcripts.
Applications in HIV Latency Research
-
In vitro and ex vivo reactivation studies: Vorinostat is widely used in laboratory settings to reactivate latent HIV-1 in various cell line models of latency (e.g., J-Lat, U1) and in primary CD4+ T cells isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART).
-
Synergistic studies: Researchers often use Vorinostat in combination with other latency-reversing agents that act on different signaling pathways (e.g., PKC agonists like prostratin, BET inhibitors like JQ1) to investigate potential synergistic effects on latency reversal.
-
Clinical trials: Vorinostat has been evaluated in clinical trials to assess its ability to reduce the size of the latent reservoir in HIV-infected individuals.
Quantitative Data Summary
The following table summarizes representative quantitative data on the efficacy of Vorinostat in reactivating latent HIV-1 from ex vivo studies.
| Study Parameter | Cell Type | Vorinostat Concentration | Endpoint Measured | Result |
| Latency Reversal Efficiency | Resting CD4+ T cells from ART-suppressed individuals | 335 nM | Percentage of cells with induced HIV-1 expression | Modest but statistically significant increase in HIV-1 transcription[1] |
| Viral RNA Induction | Resting CD4+ T cells from ART-suppressed individuals | 335 nM | Fold increase in cell-associated unspliced HIV RNA | 2- to 5-fold increase over baseline[1] |
| Effect on Viral Production | Primary CD4+ T cells from ART-treated individuals | 335 nM | HIV-1 p24 antigen in culture supernatant | Detectable increase in some patient samples[1] |
Note: The efficacy of Vorinostat can vary significantly between individuals and different latency models.
Experimental Protocols
Protocol 1: Ex Vivo Reactivation of Latent HIV-1 from Resting CD4+ T Cells
Objective: To assess the ability of Vorinostat to induce HIV-1 transcription from latently infected resting CD4+ T cells isolated from ART-suppressed individuals.
Materials:
-
Whole blood or leukapheresis product from an HIV-infected individual on stable suppressive ART.
-
Ficoll-Paque PLUS for peripheral blood mononuclear cell (PBMC) isolation.
-
CD4+ T Cell Negative Selection Kit.
-
Resting CD4+ T cell enrichment kit (e.g., by depleting CD25+, CD69+, and HLA-DR+ cells).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Vorinostat (SAHA) stock solution (e.g., 10 mM in DMSO).
-
RNA extraction kit.
-
Reagents for quantitative reverse transcription PCR (qRT-PCR) to measure cell-associated unspliced HIV-1 RNA.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood or leukapheresis product by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Enrich for Resting CD4+ T Cells:
-
Enrich for total CD4+ T cells from the PBMC population using a negative selection kit.
-
Further enrich for resting CD4+ T cells by depleting activated T cells expressing markers such as CD25, CD69, and HLA-DR.
-
-
Cell Culture and Treatment:
-
Resuspend the purified resting CD4+ T cells in complete RPMI 1640 medium at a density of 1-2 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate.
-
Add Vorinostat to the desired final concentration (e.g., 335 nM). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
RNA Extraction and qRT-PCR:
-
After incubation, harvest the cells and extract total RNA using a commercial kit.
-
Perform qRT-PCR to quantify the levels of cell-associated unspliced HIV-1 RNA. Use appropriate primers and probes targeting a conserved region of the gag gene.
-
Normalize the HIV-1 RNA levels to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the fold change in HIV-1 RNA expression in Vorinostat-treated cells compared to the vehicle control.
-
Visualizations
Caption: Mechanism of Vorinostat-mediated HIV-1 latency reversal.
Caption: Workflow for ex vivo HIV-1 reactivation assay using Vorinostat.
References
Application Notes and Protocols for Lentiviral Vector Production with HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors (LVs) are a primary tool for gene delivery in both research and clinical applications due to their ability to transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression.[1][2][3][4] A critical step in the lentiviral life cycle is the integration of the viral genome into the host cell's DNA, a process mediated by the viral enzyme integrase.[5][6] While integration is often desired for stable expression, it carries a risk of insertional mutagenesis, a significant safety concern for therapeutic applications.
Integrase-deficient lentiviral vectors (IDLVs) have been developed to address this safety issue.[2][3][7] These vectors can efficiently enter target cells and express the transgene from episomal DNA, but their genome is not integrated into the host chromosome. This results in transient expression in dividing cells, as the episomes are diluted with each cell division, but can lead to stable, long-term expression in non-dividing cells. IDLVs are typically produced by introducing mutations into the integrase gene within the packaging plasmid.
An alternative approach to generate phenotypically integrase-deficient vectors is the use of small molecule HIV integrase inhibitors during vector production and transduction. This application note provides a detailed protocol for the production of lentiviral vectors in the presence of a representative HIV integrase strand transfer inhibitor (INSTI).
Note on "Hiv-IN-9": An extensive search of scientific literature and chemical databases did not yield specific information on a compound named "this compound" in the context of lentiviral vector production. Therefore, this document will proceed using the principles of well-characterized integrase inhibitors, such as Raltegravir, Elvitegravir, or Dolutegravir, as a representative example of how such a compound would be used.[8][9][10][11][12][13][14][15]
Principle and Mechanism of Action
HIV integrase catalyzes the insertion of the viral DNA into the host genome in a two-step process: 3'-processing and strand transfer.[5] Integrase inhibitors, such as Raltegravir, specifically target the strand transfer step, preventing the covalent linkage of the viral DNA to the host cell's chromosomes.[8][14][16] By including an integrase inhibitor during the production of lentiviral vectors, it is possible to generate viral particles that are phenotypically integrase-deficient. While the vector particles themselves will contain a functional integrase enzyme (if a wild-type packaging plasmid is used), the presence of the inhibitor during the initial stages of transduction of target cells will block the integration process.
Quantitative Data Summary
The following table summarizes the expected characteristics of lentiviral vectors produced to be integration-deficient, based on data from genetically created IDLVs, as direct comparative data for vectors produced with an added integrase inhibitor is not widely available. These values are for illustrative purposes and will vary depending on the specific vector, transgene, and production system.
| Parameter | Integrase-Competent LV (ICLV) | Integrase-Deficient LV (IDLV) | Fold Change |
| Viral Titer (Physical) | |||
| p24 ELISA (ng/mL) | 100 - 500 | 100 - 500 | ~1 |
| Viral Titer (Functional) | |||
| Transducing Units/mL (TU/mL) on dividing cells (stable expression) | 1 x 10^6 - 1 x 10^7 | 1 x 10^3 - 1 x 10^4 | ~0.001 - 0.01 |
| Transducing Units/mL (TU/mL) on non-dividing cells (transient expression) | 1 x 10^6 - 1 x 10^7 | 5 x 10^5 - 5 x 10^6 | ~0.5 - 1 |
| Transduction Efficiency | |||
| % Positive Cells (dividing, stable) | > 90% | < 1% | Drastically Reduced |
| % Positive Cells (transient) | > 90% | > 80% | Slightly Reduced |
| Integration Events | |||
| Integration sites per cell | 1 - 10 | < 0.01 | Drastically Reduced |
Experimental Protocols
This section provides a detailed protocol for the production of lentiviral vectors with the inclusion of a representative integrase inhibitor to generate phenotypically integrase-deficient vectors.
Materials and Reagents
-
HEK293T cells (low passage, <15)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Lentiviral transfer plasmid with gene of interest
-
Transfection reagent (e.g., Polyethylenimine (PEI), Calcium Phosphate)
-
HIV Integrase Inhibitor (e.g., Raltegravir, dissolved in DMSO to a stock concentration of 10 mM)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge and tubes
Lentiviral Vector Production Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Integrase deficient lentiviral vector: prospects for safe clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration-deficient Lentiviral Vectors: A Slow Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. Structure and genome of HIV - Wikipedia [en.wikipedia.org]
- 7. Integrase-Deficient Lentiviral Vector as an All-in-One Platform for Highly Efficient CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor Raltegravir in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical discovery and development of dolutegravir for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elvitegravir - Wikipedia [en.wikipedia.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical effectiveness of dolutegravir in the treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dolutegravir: clinical efficacy and role in HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Hiv-IN-9: A Tool for Interrogating the HIV Pre-Integration Complex
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of the viral genome into the host cell's chromosome is a critical step in the replication cycle of the Human Immunodeficiency Virus (HIV). This process is mediated by the viral enzyme integrase (IN) and occurs within a large nucleoprotein structure known as the pre-integration complex (PIC). A key cellular co-factor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75), plays a crucial role by tethering the PIC to the host chromatin, thereby guiding the integration process into actively transcribed genes. The interaction between HIV integrase and LEDGF/p75 represents a validated and attractive target for the development of novel anti-HIV therapeutics.
Allosteric Integrase Inhibitors (ALLINIs) are a class of compounds that bind to the LEDGF/p75 binding pocket on the HIV integrase dimer. This binding event disrupts the crucial interaction between integrase and LEDGF/p75, leading to a potent antiviral effect. Hiv-IN-9 is presented here as a representative ALLINI for studying the HIV pre-integration complex. These compounds serve as powerful research tools to dissect the molecular mechanisms of PIC formation, nuclear trafficking, and integration site selection.
This document provides detailed application notes and experimental protocols for the characterization and use of this compound as a tool to study HIV pre-integration complexes. The methodologies described are based on established assays for well-characterized ALLINIs and can be adapted for this compound.
Mechanism of Action of this compound (as a representative ALLINI)
This compound is hypothesized to function as an allosteric inhibitor of HIV-1 integrase. Its primary mechanism of action involves binding to a conserved pocket at the dimer interface of the integrase catalytic core domain (CCD). This is the same pocket that the host protein LEDGF/p75 utilizes to bind to integrase. By occupying this pocket, this compound directly competes with and inhibits the binding of LEDGF/p75 to the pre-integration complex.
The disruption of the IN-LEDGF/p75 interaction has a dual effect on the HIV replication cycle:
-
Early-Phase Inhibition: During the early phase of infection, the absence of LEDGF/p75 tethering leads to a significant reduction in the efficiency of proviral integration and a shift in the integration site profile away from transcriptionally active genes.[1][2]
-
Late-Phase Inhibition: ALLINIs can also induce aberrant multimerization of integrase, which interferes with the proper assembly of new viral particles during the late phase of replication. This results in the production of non-infectious virions.[2][3]
The ability of this compound to perturb these processes makes it an invaluable tool for studying the intricate functions of the HIV pre-integration complex.
Quantitative Data Summary
The following tables summarize the quantitative data for representative allosteric integrase inhibitors, which can serve as a benchmark for the characterization of this compound.
Table 1: In Vitro Antiviral Activity of Representative ALLINIs
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Cytotoxicity (CC50 in µM) | Therapeutic Index (CC50/EC50) | Reference |
| BI-224436 | NL4-3 | PBMCs | <15 | >90 | >6000 | [4] |
| STP0404 | NL4-3 | PBMCs | 0.41 | >10 | >24,000 | [5][6] |
| MUT871 | NL4-3 | MT-4 | 3.1 | >10 | >3225 | [7] |
Table 2: Inhibition of the HIV-1 Integrase - LEDGF/p75 Interaction
| Compound | Assay Format | IC50 (nM) | Reference |
| BI-224436 | HTRF | 90 | [7] |
| STP0404 | Biochemical Assay | N/A | [5] |
| MUT871 | HTRF | 14 | [7] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. N/A: Data not available in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound and its effects on the HIV pre-integration complex.
Inhibition of the HIV-1 Integrase - LEDGF/p75 Interaction (AlphaScreen Assay)
This assay quantitatively measures the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant HIV-1 Integrase (full-length or catalytic core domain)
-
Recombinant LEDGF/p75 (full-length or integrase-binding domain) with a biotin tag
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-tag (e.g., anti-His, anti-GST) Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well white opaque microplates
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO (as a control).
-
Add 5 µL of a solution containing recombinant HIV-1 integrase to each well.
-
Add 5 µL of a solution containing biotinylated LEDGF/p75 to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the interaction to reach equilibrium.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
The AlphaScreen signal is inversely proportional to the inhibition of the protein-protein interaction. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antiviral Activity Assay in Cell Culture
This protocol determines the potency of this compound in inhibiting HIV-1 replication in a cell-based assay.
Materials:
-
Target cells (e.g., TZM-bl cells, PBMCs)
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS, antibiotics)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent or p24 ELISA kit
Protocol:
-
Seed target cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (as a control).
-
Incubate the cells with the compound for 1-2 hours.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the infected cells for 48-72 hours at 37°C in a CO2 incubator.
-
Measure the extent of viral replication.
-
For TZM-bl cells, measure luciferase activity using a luciferase assay system.
-
For PBMCs, measure the amount of p24 antigen in the culture supernatant using a p24 ELISA kit.
-
-
In a parallel plate without virus infection, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same concentrations of this compound to determine the CC50.
Data Analysis:
Calculate the percent inhibition of viral replication for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. Similarly, determine the CC50 from the cytotoxicity data. The therapeutic index is calculated as CC50/EC50.
Integration Site Analysis (Conceptual Workflow)
This advanced experiment determines how this compound affects the selection of integration sites in the host genome.
Materials:
-
Target cells
-
HIV-1 vector (e.g., a lentiviral vector)
-
This compound
-
Genomic DNA extraction kit
-
Restriction enzymes
-
Ligation-mediated PCR (LM-PCR) reagents
-
Next-generation sequencing (NGS) platform
Protocol (High-Level Overview):
-
Infect target cells with an HIV-1 vector in the presence of this compound or a DMSO control.
-
After 48-72 hours, harvest the cells and extract genomic DNA.
-
Digest the genomic DNA with a suitable restriction enzyme.
-
Ligate a linker cassette to the digested DNA fragments.
-
Perform a nested PCR (LM-PCR) to amplify the junctions between the viral long terminal repeat (LTR) and the host genomic DNA.
-
Prepare the amplified DNA library for next-generation sequencing.
-
Sequence the library and map the reads to the human genome to identify the proviral integration sites.
Data Analysis:
Bioinformatic analysis is performed to compare the distribution of integration sites in this compound-treated cells versus control cells. This includes analyzing the frequency of integration into genes, gene-dense regions, and specific chromatin features. A significant shift in the integration pattern away from actively transcribed genes is expected with ALLINI treatment.[1][2]
Conclusion
This compound, as a representative allosteric inhibitor of HIV-1 integrase, provides a valuable tool for the detailed investigation of the HIV pre-integration complex. The protocols outlined in this document will enable researchers to characterize its mechanism of action and to explore its effects on viral replication and integration. The quantitative data from well-studied ALLINIs serve as a useful reference for these studies. By using this compound, scientists can gain deeper insights into the fundamental processes of HIV infection and contribute to the development of next-generation antiretroviral therapies.
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the experimental conditions for their specific laboratory settings and for the particular characteristics of this compound. Appropriate safety precautions for handling HIV-1 and infectious materials must be followed at all times.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual inhibition of HIV-1 replication by integrase-LEDGF allosteric inhibitors is predominant at the post-integration stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Hiv-IN-9 in High-Throughput Screening for Anti-HIV Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step for its replication and persistence, making the viral enzyme responsible for this process, integrase (IN), a prime target for antiretroviral therapy.[1][2][3] Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this step, preventing HIV from establishing a productive infection.[4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel anti-HIV compounds, enabling the rapid evaluation of large chemical libraries for potential drug candidates.[5][6][7]
This document provides detailed application notes and protocols for the use of a novel investigational compound, Hiv-IN-9 , in high-throughput screening for anti-HIV agents. This compound is a potent and selective inhibitor of HIV-1 integrase, designed for robust performance in various HTS assay formats.
Mechanism of Action of this compound
This compound is an Integrase Strand Transfer Inhibitor (INSTI). After the HIV RNA is reverse-transcribed into double-stranded DNA (dsDNA), the viral integrase enzyme binds to the ends of this viral dsDNA. The first catalytic step is 3'-processing, where integrase removes a dinucleotide from each 3' end of the viral DNA. Following this, the pre-integration complex (PIC), containing the processed viral DNA and integrase, is transported into the nucleus. The final step is strand transfer, where integrase inserts the viral DNA into the host cell's chromosomal DNA. This compound specifically targets the strand transfer step by chelating the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase, thereby preventing the stable integration of the viral genome.[1][3]
References
- 1. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-IN-9 in Enzyme Inhibition Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for the integration of the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[1][2] This makes HIV-1 integrase a prime target for antiretroviral drug development.[3][4] Integrase inhibitors block the strand transfer of viral DNA into the host chromosome, effectively halting viral replication.[1][5] This document provides a detailed protocol for determining the inhibitory kinetics of a novel compound, HIV-IN-9, against HIV-1 integrase. The described assay is a biochemical, non-radioactive method suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[6]
Principle of the Assay
The HIV-1 integrase strand transfer assay is designed to measure the ability of the integrase enzyme to insert a donor DNA duplex (representing the viral DNA) into a target DNA duplex (representing the host DNA).[7] In this in vitro assay, the donor DNA is labeled with biotin, and the target DNA is labeled with digoxin. Successful integration by the HIV-1 integrase results in a product containing both biotin and digoxin labels. This product can be captured on a streptavidin-coated plate and detected using an anti-digoxin antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate.[7] The intensity of the signal is directly proportional to the integrase activity. The inhibitory effect of this compound is quantified by measuring the reduction in this signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant HIV-1 Integrase (full-length) | XpressBio | EZ-1700 |
| Streptavidin-Coated 96-Well Plates | Generic | - |
| Biotin-labeled Donor Substrate (DS) Oligo | Generic | - |
| Digoxigenin-labeled Target Substrate (TS) Oligo | Generic | - |
| Reaction Buffer (20 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM DTT) | In-house prep | - |
| Wash Buffer (PBS with 0.05% Tween 20) | In-house prep | - |
| Blocking Buffer (PBS with 5% BSA) | In-house prep | - |
| Anti-Digoxigenin-HRP Antibody | Generic | - |
| TMB Substrate | Generic | - |
| Stop Solution (e.g., 2N H₂SO₄) | Generic | - |
| This compound Compound | User-provided | - |
| DMSO (Dimethyl Sulfoxide) | Generic | - |
Experimental Workflow
The following diagram illustrates the overall workflow for the HIV-1 integrase inhibition assay.
Caption: Experimental workflow for the HIV-1 integrase inhibition assay.
Detailed Experimental Protocol
-
Plate Preparation:
-
Rehydrate the biotin-labeled Donor Substrate (DS) oligo to a final concentration of 1 µM in a suitable buffer.
-
Add 100 µL of the DS oligo solution to each well of the streptavidin-coated 96-well plate.
-
Incubate for 2 hours at 37°C to allow the biotinylated DNA to bind to the streptavidin-coated wells.
-
Wash each well three times with 200 µL of Wash Buffer to remove any unbound DS oligo.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at 37°C to block any remaining non-specific binding sites.
-
Wash each well three times with 200 µL of Reaction Buffer.[8]
-
-
Enzyme and Inhibitor Addition:
-
Prepare a working solution of recombinant HIV-1 integrase at a concentration of 0.5 µM in pre-warmed Reaction Buffer.
-
Add 16 µL of the integrase solution to each well.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Reaction Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 2 µL of the diluted this compound compound or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
-
Initiation of the Strand Transfer Reaction:
-
Prepare a working solution of the digoxigenin-labeled Target Substrate (TS) oligo at a concentration of 0.2 µM in Reaction Buffer.
-
Add 20 µL of the TS oligo solution to each well to initiate the strand transfer reaction.
-
Incubate the plate for 1 to 18 hours at 37°C.[9] The optimal incubation time should be determined empirically.
-
-
Detection:
-
Wash each well five times with 300 µL of Wash Buffer to remove unbound reactants.
-
Prepare a 1:1000 dilution of the Anti-Digoxigenin-HRP antibody in Blocking Buffer.
-
Add 100 µL of the diluted antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash each well five times with 300 µL of Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate at room temperature for 10-20 minutes, or until sufficient color has developed.
-
Add 100 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The inhibitory activity of this compound is determined by calculating the percentage of inhibition for each concentration of the compound. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.
Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of Sample - Absorbance of Blank) / (Absorbance of No-Inhibitor Control - Absorbance of Blank)] * 100
IC₅₀ Determination: The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half. This can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Data Table
| This compound Conc. (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (No Inhibitor) | 1.502 | 0 |
| 1 | 1.351 | 10.0 |
| 10 | 1.053 | 29.9 |
| 50 | 0.758 | 49.5 |
| 100 | 0.451 | 70.0 |
| 500 | 0.155 | 89.7 |
| 1000 | 0.075 | 95.0 |
| Blank (No Enzyme) | 0.050 | - |
Mechanism of Action of this compound
This compound, as an integrase strand transfer inhibitor (INSTI), functions by preventing the covalent insertion of the viral DNA into the host cell's chromosome.[10] This is achieved by binding to the active site of the integrase enzyme, thereby blocking the strand transfer reaction.[3]
The following diagram illustrates the signaling pathway of HIV integration and the point of inhibition by this compound.
Caption: HIV integration pathway and the inhibitory action of this compound.
Data Analysis Workflow
The following diagram outlines the logical flow for analyzing the raw data from the inhibition assay to determine the IC₅₀ value.
Caption: Workflow for data analysis to determine the IC50 value.
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory activity of this compound against HIV-1 integrase. The described methods are robust and can be adapted for the kinetic characterization of other potential integrase inhibitors. Accurate determination of the IC₅₀ value is a critical step in the preclinical evaluation of new antiretroviral drug candidates.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. abnova.com [abnova.com]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hiv-IN-9 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Hiv-IN-9 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in aqueous solutions a concern?
This compound is an inhibitor of the Human Immunodeficiency Virus (HIV) with a reported IC50 of 6.65 μg/mL.[1] It exhibits high binding affinity with HIV Reverse Transcriptase (RT), a crucial enzyme for viral replication.[1] Like many potent small molecule drug candidates, this compound is a hydrophobic compound, which often leads to poor solubility in water-based (aqueous) solutions used in biological assays.[2][3][4]
Poor aqueous solubility is a significant concern because it can lead to:
-
Precipitation: The compound can fall out of solution, making it unavailable to interact with its biological target.
-
Inaccurate Data: Undissolved compound particles can interfere with assay readings (e.g., light scattering in absorbance assays), leading to variable and unreliable results.[2][5]
-
Underestimated Potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration, causing the measured biological activity (like IC50) to be underestimated.[2][3]
Q2: My this compound precipitated out of my aqueous buffer during my experiment. What might have gone wrong?
Compound precipitation during an experiment is a common issue for poorly soluble molecules. Several factors could be responsible:
-
Exceeding the Solubility Limit: The final concentration of this compound in your aqueous buffer likely exceeded its maximum solubility under those specific conditions (pH, temperature, salt concentration).
-
"Crashing Out" During Dilution: When a concentrated stock solution (usually in a solvent like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate. This is a frequent occurrence when the percentage of the organic solvent in the final solution is too low to maintain solubility.[5]
-
Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution at a higher temperature (e.g., with gentle warming) and then ran the experiment at a lower temperature (e.g., room temperature), the compound may have precipitated.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to the formation of less soluble crystalline forms of the compound or water absorption by the DMSO, both of which reduce solubility.[3]
Below is a workflow to diagnose and solve precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in biological assays.[2][4]
Best Practices for Preparing DMSO Stock Solutions:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to minimize water content, as absorbed water can significantly decrease compound solubility.[6]
-
Sonication and Gentle Warming: To aid dissolution, you can sonicate the vial in a water bath or warm it gently (e.g., to 37°C).[5] Avoid excessive heat, which could degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]
Important Note on DMSO: While essential for solubilization, DMSO can have direct effects on biological systems. It has been shown to enhance HIV-1 replication in T-cell cultures at concentrations as low as 0.002% and can impact cell proliferation and cytokine production at higher concentrations.[7][8] Always include a vehicle control (DMSO at the same final concentration as your test samples) in your experiments to account for these effects.
Troubleshooting Guides
Guide 1: Enhancing Solubility of this compound in Aqueous Assay Buffers
If lowering the final concentration or moderately increasing the DMSO percentage is not feasible, several other techniques can be employed to improve solubility.[9][10][11]
| Technique | Description | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer.[10] | Simple to implement. | Can affect protein stability and biological activity. Requires careful optimization.[4] |
| pH Adjustment | Modifying the pH of the buffer can increase the solubility of ionizable compounds. | Effective for compounds with acidic or basic functional groups. | Can alter compound activity or affect the biological system. Not effective for neutral compounds. |
| Use of Surfactants | Adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) below its critical micelle concentration.[9] | Can significantly increase solubility for very hydrophobic compounds. | May interfere with cell membranes or protein activity. Requires careful selection and concentration tuning. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[11] | Can be very effective. The complex is often well-tolerated by cells. | May alter the effective concentration of the free compound available to the target. |
Guide 2: Protocol for Determining Kinetic Solubility in Assay Buffer
This protocol helps you determine the maximum concentration of this compound that can be added from a DMSO stock to your specific assay buffer without immediate precipitation.[5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous assay buffer
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Methodology:
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the this compound stock solution using 100% DMSO. This will create a range of concentrations.
-
Dilution into Assay Buffer: Add a small, fixed volume of each DMSO dilution into the wells of the 96-well plate containing your assay buffer. For example, add 2 µL of each DMSO concentration to 98 µL of buffer to achieve a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Mix the plate gently (e.g., on a plate shaker for 10 minutes) and let it equilibrate at the temperature of your experiment (e.g., room temperature or 37°C) for 1-2 hours.[5]
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength between 500-650 nm. At these wavelengths, absorbance is primarily due to light scattering by precipitated particles, not the absorbance of the dissolved compound.[5]
-
Data Analysis: Plot the measured absorbance against the nominal concentration of this compound. The concentration at which the absorbance begins to rise sharply above the baseline (buffer + DMSO only) is the approximate kinetic solubility limit. Any experimental concentrations should be kept below this limit.
This compound Mechanism of Action Context
Understanding the target of this compound helps in designing relevant biological assays. This compound is reported to bind to HIV Reverse Transcriptase (RT).[1] This enzyme is critical for an early stage of the HIV life cycle, where it converts the viral RNA genome into DNA, a necessary step before the viral genetic material can be integrated into the host cell's genome.[12][13]
Caption: Simplified HIV life cycle showing this compound targeting Reverse Transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. Caspase inhibitor blocks human immunodeficiency virus 1-induced T-cell death without enhancement of HIV-1 replication and dimethyl sulfoxide increases HIV-1 replication without influencing T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Investigating Off-Target Effects of HIV Integrase Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of HIV integrase inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HIV integrase inhibitors?
While HIV integrase inhibitors are designed to specifically target the viral integrase enzyme, they can sometimes interact with host cell components, leading to off-target effects. Common concerns include mitochondrial toxicity, which can manifest as myopathy, neuropathy, and hepatic steatosis.[1] Some antiretroviral drugs have also been associated with an increased risk of cardiovascular events and metabolic abnormalities such as lipodystrophy.[1] It is crucial to differentiate between the complications of HIV disease itself and the toxicity of the antiretroviral therapy.[2]
Q2: How can I distinguish between general cytotoxicity and a specific off-target effect of my integrase inhibitor?
To differentiate between general cytotoxicity and a specific off-target effect, it is recommended to perform a battery of assays. A primary cytotoxicity assay (e.g., MTT or LDH release) will determine the concentration at which the compound is toxic to cells. To investigate specific off-target effects, you can then use lower, non-toxic concentrations in more targeted assays, such as kinase activity screens, gene expression profiling, or assays for specific cellular pathways (e.g., apoptosis, cell cycle).
Q3: My integrase inhibitor shows activity in a kinase inhibition assay. What does this mean?
An off-target hit in a kinase inhibition assay indicates that your compound may be binding to and inhibiting one or more host cell kinases. This is a common off-target effect for small molecule inhibitors. To understand the significance of this finding, you should:
-
Determine the IC50 of your compound against the identified kinase(s).
-
Investigate the downstream signaling pathways of the affected kinase(s) to predict potential cellular consequences.
-
Validate the kinase inhibition in a cellular context using techniques like Western blotting to check the phosphorylation status of downstream targets.
Q4: What are the best cellular models to study the off-target effects of HIV integrase inhibitors?
The choice of cellular model depends on the specific off-target effect you are investigating.
-
For general cytotoxicity and mitochondrial toxicity: Use cell lines that are sensitive to metabolic perturbations, such as HepG2 (liver) or SH-SY5Y (neuronal) cells.
-
For immunological effects: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Jurkat T cells) are appropriate.
-
To confirm on-target activity: Use HIV-infected T-cell lines (e.g., H9 or MT-4) or primary CD4+ T cells.[3]
Troubleshooting Guides
Problem: High background noise or inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Inspect the compound in culture media under a microscope. If precipitates are visible, try dissolving the compound in a different solvent or using a lower concentration. |
| Solvent toxicity | Run a solvent control with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. |
| Cell plating inconsistency | Ensure a single-cell suspension before plating and check for even cell distribution across the wells. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Problem: Difficulty in interpreting kinase profiling data.
| Possible Cause | Troubleshooting Step |
| Large number of hits | Prioritize hits based on their potency (IC50 values) and their known biological relevance. Focus on kinases that are inhibited at concentrations close to the on-target potency of your compound. |
| False positives | Validate key hits using an orthogonal assay, such as an in-cell target engagement assay or by examining the phosphorylation of a known substrate of the kinase. |
| Lack of correlation with cellular phenotype | The observed kinase inhibition may not be potent enough in a cellular context to elicit a phenotypic change. Consider the cellular concentration of your compound and the degree of kinase inhibition required to impact the downstream pathway. |
Quantitative Data Summary
The following table summarizes potential toxicities associated with various classes of antiretroviral drugs, which can serve as a guide for investigating potential off-target effects of novel integrase inhibitors.
| Toxicity Type | Antiretroviral Class Implicated | Potential Clinical Manifestations |
| Mitochondrial Toxicity | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Lactic acidosis, hepatic steatosis, pancreatitis, peripheral neuropathy, myopathy.[1] |
| Lipodystrophy | Protease Inhibitors (PIs), NRTIs | Fat redistribution, hyperlipidemia, insulin resistance. |
| Hypersensitivity Reactions | NRTIs (e.g., Abacavir) | Fever, rash, gastrointestinal and respiratory symptoms.[1] |
| Neuropsychiatric Effects | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Dizziness, insomnia, vivid dreams. |
| Renal Toxicity | NRTIs (e.g., Tenofovir) | Fanconi syndrome, acute kidney injury. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound.
Materials:
-
Cell line of choice (e.g., HepG2)
-
Complete culture medium
-
Test compound (HIV integrase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Profiling Assay (General Workflow)
This workflow outlines the steps for screening a compound against a panel of kinases.
Steps:
-
Primary Screen: The test compound is screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined.
-
Hit Confirmation: Kinases that show significant inhibition in the primary screen are re-tested with the same compound concentration to confirm the initial hit.
-
Dose-Response Analysis: For confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations. The IC50 value for each kinase is then calculated.
-
Data Analysis and Prioritization: The identified off-target kinases are ranked based on their IC50 values and their known biological functions. This helps in prioritizing which off-target interactions to investigate further in cellular assays.
Visualizations
Caption: HIV life cycle with the point of intervention for integrase inhibitors.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of Hiv-IN-9 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Hiv-IN-9 derivatives. The following information is designed to assist in identifying and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro anti-HIV activity but poor in vivo efficacy. What could be the primary reason?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability.[1] This means that after oral administration, an insufficient amount of the active drug reaches the systemic circulation to exert its therapeutic effect. The most common causes for low oral bioavailability are poor aqueous solubility and low intestinal permeability.[2] It is also crucial to consider presystemic metabolism (first-pass effect) in the gut wall or liver.[3]
Q2: How can I determine if the low bioavailability of my this compound derivative is due to poor solubility or poor permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drug substances based on their aqueous solubility and intestinal permeability.[4] To classify your this compound derivative, you will need to conduct solubility and permeability studies.
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Solubility Assessment: Determine the solubility of your compound in aqueous buffers across a pH range of 1.2 to 6.8, which mimics the gastrointestinal tract.
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Permeability Assessment: In vitro models, such as Caco-2 cell monolayers, are widely used to estimate intestinal permeability.[4]
Based on the results, your compound can be categorized, which will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the initial strategies I should consider for a BCS Class II this compound derivative (high permeability, low solubility)?
A3: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal fluids.[2] Several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[5][6][7]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles (LNPs) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10]
Q4: When is a prodrug approach suitable for improving the bioavailability of this compound derivatives?
A4: A prodrug strategy is particularly useful for overcoming low permeability (BCS Class III and IV) or for bypassing extensive first-pass metabolism.[11][12] By chemically modifying the parent drug, a more lipophilic or actively transported prodrug can be designed to improve absorption. The prodrug is then converted to the active parent drug in vivo. For HIV integrase inhibitors, prodrugs have been developed to enhance absorption and reduce dosing frequency.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects in preclinical studies. | Poor dissolution of the drug formulation; food effects. | 1. Implement a particle size reduction technique (e.g., micronization) to improve dissolution consistency.[5][6] 2. Consider formulating the compound as a solid dispersion or in a lipid-based system to ensure more uniform absorption.[8][10] 3. Conduct food-effect bioavailability studies to understand the impact of food on drug absorption. |
| The amorphous solid dispersion of my this compound derivative recrystallizes upon storage. | The polymer carrier is not effectively stabilizing the amorphous form; high drug loading. | 1. Screen for different polymers that have better miscibility with your compound. 2. Reduce the drug loading in the dispersion. 3. Incorporate a second polymer to enhance stability. |
| A lipid-based formulation (SEDDS) shows good emulsification in vitro but poor bioavailability in vivo. | The drug precipitates from the emulsion in the gastrointestinal tract; the formulation is digested, leading to drug precipitation. | 1. Increase the concentration of surfactants and co-solvents to maintain drug solubilization. 2. Select lipid excipients that are less prone to digestion. 3. Incorporate precipitation inhibitors (polymers) into the formulation. |
| The selected prodrug of the this compound derivative has good permeability but does not convert to the active drug in vivo. | Lack of the specific enzyme required for prodrug cleavage at the site of absorption or in the systemic circulation. | 1. Conduct in vitro metabolic stability studies using liver microsomes, plasma, and intestinal homogenates to assess prodrug conversion. 2. Redesign the prodrug linker to be susceptible to more ubiquitous enzymes. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in a Rodent Model
This protocol outlines a typical procedure for determining the key pharmacokinetic parameters of an this compound derivative after oral and intravenous administration.
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Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer the this compound derivative (dissolved in a suitable vehicle like a solution with co-solvents) via the tail vein. This group serves as the reference to determine absolute bioavailability.[13]
-
Oral (PO) Group: Administer the this compound derivative formulation (e.g., suspension, solid dispersion, lipid-based system) via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.[14][15]
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters using appropriate software:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration.
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Absolute Bioavailability (F%) Calculation:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[13]
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale screening of polymers to enhance the solubility of this compound derivatives.
-
Selection of Polymer: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Dissolution: Dissolve both the this compound derivative and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the crystalline drug.
-
Visualizations
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Mechanism of action for this compound derivatives as HIV integrase inhibitors.
Experimental Workflow: Bioavailability Enhancement Strategy Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. upm-inc.com [upm-inc.com]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: In Vitro Selection of HIV-IN-9 Resistance Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro selection of HIV-1 resistance to the integrase inhibitor, HIV-IN-9.
Introduction
The in vitro selection of drug-resistant HIV-1 is a critical step in the preclinical evaluation of novel antiretroviral agents like this compound. This process involves passaging the virus in the presence of escalating concentrations of the inhibitor to identify mutations that confer resistance. This guide offers detailed protocols, troubleshooting advice, and data presentation templates to support your research. While specific resistance data for this compound is not publicly available, this guide provides a robust framework based on established principles for HIV integrase strand transfer inhibitors (INSTIs). Researchers should use the provided templates to populate with their own experimental data for this compound.
Troubleshooting Guide
This section addresses common issues encountered during in vitro resistance selection experiments in a question-and-answer format.
Q1: My virus is not growing at the initial concentration of this compound.
A1: This could be due to several factors:
-
Initial drug concentration is too high: The starting concentration of this compound should be close to the EC50 (50% effective concentration) for the wild-type virus. If the initial concentration is too high, it may completely suppress viral replication, preventing the selection of resistant mutants. Consider starting with a concentration equal to or slightly below the EC50.
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Low viral titer: Ensure the viral stock used for the initial infection has a sufficiently high titer. A low multiplicity of infection (MOI) may not establish a productive infection in the presence of the inhibitor.
-
Cell viability issues: Confirm that the cell line or primary cells used are healthy and in the logarithmic growth phase. Poor cell health can impact viral replication.
Q2: I'm not observing any resistance mutations after several passages.
A2: The emergence of resistance can be a slow process. Here are some potential reasons and solutions:
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Insufficient selective pressure: The concentration of this compound may not be high enough to select for resistant variants. Gradually increase the drug concentration with each passage as the virus adapts.
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High genetic barrier to resistance: this compound may have a high barrier to resistance, meaning multiple mutations are required for a significant loss of susceptibility. Continue passaging the virus for an extended period.
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Limited viral diversity: The initial viral population may lack the necessary baseline mutations to evolve resistance. Consider using a more diverse viral swarm or a different viral isolate.
Q3: The viral titer is decreasing with each passage, even with signs of resistance.
A3: This could indicate a fitness cost associated with the resistance mutations.
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Compensatory mutations: The virus may need to acquire additional compensatory mutations to overcome the fitness cost of the primary resistance mutations. Continue passaging to allow for the selection of these compensatory changes.
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Suboptimal culture conditions: Ensure optimal cell culture conditions, including cell density, media changes, and CO2 levels, to support viral replication.
Q4: I'm observing contamination in my cell cultures.
A4: Contamination is a common issue in long-term cell culture experiments.
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Aseptic technique: Strictly adhere to aseptic techniques during all cell culture manipulations.
-
Antibiotics/Antimycotics: Use appropriate antibiotics and antimycotics in the culture medium, but be aware that some can affect cell health and viral replication.
-
Regular screening: Regularly screen your cell stocks and culture reagents for contamination.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of HIV integrase inhibitors like this compound?
A: HIV integrase inhibitors block the strand transfer step of viral DNA integration into the host cell's genome.[1] This is a critical step in the HIV replication cycle. These inhibitors typically chelate divalent metal ions in the integrase active site, preventing the catalytic reaction.[2]
Q: What are the common resistance pathways for integrase strand transfer inhibitors?
A: For first-generation INSTIs like raltegravir and elvitegravir, common primary resistance mutations include those at positions Y143, Q148, and N155 in the integrase enzyme.[3][4] Second-generation INSTIs often have a higher genetic barrier to resistance, sometimes requiring multiple mutations to confer significant resistance.[1]
Q: Can HIV develop resistance to integrase inhibitors without mutations in the integrase gene?
A: Yes, some studies have reported virological failure with INSTIs in the absence of integrase resistance mutations.[2][5] Alternative mechanisms may include mutations in the HIV-1 envelope glycoprotein (Env) or the nucleocapsid protein.[5] The accumulation of unintegrated viral DNA may also play a role in viral persistence.[6]
Q: What is the difference between genotypic and phenotypic resistance testing?
A: Genotypic testing involves sequencing the viral gene of interest (in this case, the integrase gene) to identify specific mutations known to be associated with drug resistance. Phenotypic testing measures the ability of the virus to replicate in the presence of different concentrations of a drug, directly assessing its susceptibility.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Genotypic and Phenotypic Analysis of this compound Resistant Mutants
| Viral Clone | Passage Number | This compound Conc. (nM) | Integrase Mutations | Fold Change in EC50 (vs. Wild-Type) |
| Wild-Type | N/A | 0 | None | 1.0 |
| Example: P10-Clone1 | 10 | e.g., 50 | e.g., Y143C | e.g., 5.2 |
| Example: P20-Clone1 | 20 | e.g., 200 | e.g., Y143C, T97A | e.g., 15.8 |
| Your Data |
Table 2: Cross-Resistance Profile of this compound Resistant Mutants
| Viral Clone | Integrase Mutations | Fold Change in EC50 (this compound) | Fold Change in EC50 (Raltegravir) | Fold Change in EC50 (Elvitegravir) | Fold Change in EC50 (Dolutegravir) |
| Wild-Type | None | 1.0 | 1.0 | 1.0 | 1.0 |
| Example: P20-Clone1 | e.g., Y143C, T97A | e.g., 15.8 | e.g., 12.1 | e.g., 8.5 | e.g., 1.5 |
| Your Data |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant Virus
This protocol describes the long-term culture of HIV-1 in the presence of escalating concentrations of this compound to select for resistant variants.
Materials:
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HIV-1 laboratory strain (e.g., NL4-3)
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Permissive cell line (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs)
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Complete cell culture medium
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This compound stock solution
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p24 antigen ELISA kit
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96-well and 24-well cell culture plates
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CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Infect target cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
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Drug Addition: After 24 hours, wash the cells to remove the initial inoculum and resuspend them in fresh medium containing this compound at a starting concentration equal to the EC50 of the wild-type virus. Culture the cells in parallel with a no-drug control.
-
Viral Passaging:
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Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring p24 antigen in the supernatant every 3-4 days.
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When viral replication is detected in the drug-treated culture (as indicated by a rising p24 level), harvest the cell-free supernatant.
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Use this supernatant to infect fresh, uninfected target cells.
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Gradually increase the concentration of this compound in the new culture (typically a 2-fold increase).
-
-
Repeat Passaging: Repeat the passaging step for an extended period (e.g., 20-30 passages or until a significant level of resistance is observed).
-
Sample Collection: At various passage numbers, collect cell pellets and supernatant for genotypic and phenotypic analysis.
Protocol 2: Genotypic Analysis of Resistant Mutants
This protocol outlines the steps for identifying mutations in the HIV-1 integrase gene from resistant viral populations.
Materials:
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Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the HIV-1 integrase coding region
-
DNA sequencing reagents and access to a sequencer
-
Sequence analysis software
Procedure:
-
RNA Extraction: Extract viral RNA from the culture supernatant collected at different passages.
-
cDNA Synthesis: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a gene-specific reverse primer.
-
PCR Amplification: Amplify the integrase coding region from the cDNA using PCR with specific forward and reverse primers.
-
DNA Sequencing: Purify the PCR product and sequence it using Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify nucleotide and amino acid changes.
Protocol 3: Phenotypic Analysis of Resistant Mutants
This protocol describes how to determine the susceptibility of the selected viral variants to this compound and other integrase inhibitors.
Materials:
-
Viral stocks of resistant mutants
-
Recombinant virus assay system (e.g., using a luciferase reporter gene)
-
Target cells
-
This compound and other INSTIs
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Generate Recombinant Viruses: Clone the amplified integrase gene from the resistant variants into a proviral vector that contains a reporter gene (e.g., luciferase) but lacks the integrase coding sequence. Generate viral stocks by transfecting these constructs into producer cells.
-
Drug Susceptibility Assay:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound and other INSTIs.
-
Infect the cells with the recombinant viruses in the presence of the different drug concentrations.
-
-
Measure Viral Replication: After 48-72 hours, measure the reporter gene activity (e.g., luciferase activity) to quantify viral replication.
-
Data Analysis: Calculate the EC50 value for each virus-drug combination by plotting the percentage of inhibition against the drug concentration. The fold change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Mandatory Visualizations
Caption: HIV-1 integration pathway and the mechanism of action of INSTIs.
Caption: Experimental workflow for in vitro selection of HIV-1 resistance.
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate resistance to HIV - Wikipedia [en.wikipedia.org]
- 3. Effects of HIV type-1 immune selection on susceptability to integrase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary HIV Infection | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. iasusa.org [iasusa.org]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Hiv-IN-9
Technical Support Center: HIV-IN-9
Disclaimer: this compound is a hypothetical novel HIV-1 integrase inhibitor used here for illustrative purposes to address the common challenges of batch-to-batch variability in preclinical drug development. The information provided is based on general principles for small molecule inhibitors in HIV research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with batch-to-batch variability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of this compound between different lots. What could be the cause?
A1: Variations in IC50 values between batches are a common issue and can stem from several factors.[1][2][3] The primary reasons often relate to the purity and composition of the compound batch. Each new batch should be validated with a standard set of experiments. Potential causes include:
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Purity Differences: The presence of impurities or degradation products can alter the compound's effective concentration and activity.[2]
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Solubility Issues: Different batches might exhibit varying solubility in your assay buffer, which can significantly impact the bioavailable concentration.
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Changes in Crystal Polymorph: Different crystalline forms of a compound can have different dissolution rates and stabilities.
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Experimental Conditions: Variations in experimental setup, such as cell density, passage number, or reagent sources, can also contribute to shifts in IC50 values.[1][2]
We recommend a systematic approach to troubleshooting, starting with a review of the Certificate of Analysis (CofA) for each batch and then examining your experimental protocol.
Q2: Our latest batch of this compound is difficult to dissolve in our standard solvent (DMSO). What should we do?
A2: Poor solubility can be a frustrating issue and is a known potential variable between batches of small molecules. First, consult the CofA for the recommended solvent and solubility data for that specific batch. If the information is consistent with your procedure, consider these steps:
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Gentle Warming: Warm the solution to 37°C in a water bath to aid dissolution.
-
Sonication: Use a sonicator bath for short intervals to break up any aggregates.
-
Alternative Solvents: If your experimental system allows, you could test other biocompatible solvents.
-
Stock Concentration: Preparing a more dilute stock solution might be necessary if the batch's solubility is inherently lower.
If you continue to experience issues, please contact our technical support with the batch number for further assistance.
Q3: We are noticing some unexpected cellular toxicity at concentrations where previous batches were non-toxic. Could this be a batch-related issue?
A3: Yes, this could certainly be related to the specific batch of this compound you are using. A higher-than-expected toxicity profile can be indicative of a specific impurity that was not present in previous batches. We recommend performing a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the new batch and comparing the CC50 (50% cytotoxic concentration) value to that of previous batches. If you confirm a significant difference, this points to a batch-specific issue.
Q4: How can our lab minimize variability when testing different batches of this compound?
A4: Ensuring consistency in your results requires a robust internal quality control process. Here are some best practices:
-
Standard Operating Procedures (SOPs): Use a detailed SOP for all experiments involving this compound.
-
Control Batch: Retain a small amount of a "golden" or reference batch of this compound that has been well-characterized in your assays. Include this reference batch in all future experiments to benchmark the performance of new batches.
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Consistent Experimental Parameters: Use the same cell line, passage number, virus stock, and reagent lots whenever possible.
-
Assay Validation: Ensure your primary assays are validated and have a known dynamic range and sensitivity.
Q5: What quality control (QC) is performed on this compound before it is shipped?
A5: Each batch of this compound undergoes a rigorous QC process to ensure high quality and consistency. A Certificate of Analysis (CofA) is provided with each shipment, detailing the results of these tests. Key parameters include:
-
Identity Confirmation: Verified by 1H-NMR and Mass Spectrometry.
-
Purity Assessment: Determined by HPLC, typically with a specification of >98%.
-
Solubility Testing: Assessed in standard laboratory solvents like DMSO.
-
Biological Activity: The IC50 is determined using a standardized in vitro HIV-1 integrase assay.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in our in vitro HIV-1 integrase activity assay.
This is a common challenge when evaluating enzyme inhibitors. Follow this guide to identify the source of the variability.
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Step 1: Review the Certificate of Analysis (CofA) for each batch.
-
Question: Do the purity and potency values on the CofA differ significantly between batches?
-
Action: If yes, the variability is likely inherent to the batches. Use the batch-specific molecular weight and purity to calculate concentrations. If the CofA values are similar, proceed to the next step.
-
-
Step 2: Evaluate this compound preparation and storage.
-
Question: Are you preparing fresh stock solutions for each experiment? Are they stored correctly (e.g., at -20°C or -80°C, protected from light)?
-
Action: Compound degradation can lead to a loss of potency. Prepare fresh stock solutions from the powder form for critical experiments. Avoid multiple freeze-thaw cycles.[4]
-
-
Step 3: Check your assay components.
-
Question: Are the recombinant HIV-1 integrase enzyme and DNA substrates from the same lot? Is the enzyme activity consistent?
-
Action: Enzyme activity can vary between lots. Run a control experiment to check the activity of your current enzyme batch. If you suspect the enzyme, use a new vial or lot.
-
-
Step 4: Verify your experimental setup.
-
Question: Are the buffer conditions, incubation times, and temperatures consistent with the established protocol?
-
Action: Small deviations in assay conditions can lead to significant changes in results. Refer to the detailed experimental protocol and ensure strict adherence.
-
Problem 2: High variability in our cell-based HIV-1 infectivity assay results.
Cell-based assays have more potential sources of variability than biochemical assays.[3]
-
Step 1: Assess the health and consistency of your cells.
-
Question: Are the TZM-bl cells (or other reporter cells) within a consistent passage number range? Do they show signs of stress or contamination?
-
Action: High passage numbers can alter cell characteristics. Use cells within a validated passage range. Regularly check for mycoplasma contamination.
-
-
Step 2: Qualify your virus stock.
-
Question: Are you using the same aliquot of virus stock for all experiments you are comparing? Has the virus stock been titrated recently?
-
Action: The infectivity of a virus stock can decrease with storage time and freeze-thaw cycles. Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI).
-
-
Step 3: Rule out cytotoxicity.
-
Question: Is it possible that the observed reduction in virus signal is due to cell death rather than specific inhibition of integrase?
-
Action: Perform a cytotoxicity assay in parallel with your infectivity assay using the same cell type and compound concentrations. Ensure that the IC50 of this compound is significantly lower than its CC50.
-
-
Step 4: Standardize the assay procedure.
-
Question: Are the cell seeding density, compound pre-incubation time, and infection duration identical across experiments?
-
Action: Adherence to a standardized protocol is critical for reproducibility in cell-based assays.[5]
-
Data Presentation
Table 1: Certificate of Analysis Comparison for Different Batches of this compound
| Parameter | Batch A (Reference) | Batch B (Acceptable) | Batch C (Unacceptable) |
| Appearance | White to off-white solid | White solid | Yellowish solid |
| Purity (HPLC) | 99.5% | 98.2% | 91.3% |
| Identity (LC/MS) | Conforms to structure | Conforms to structure | Conforms, with unknown peaks |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 45 mg/mL | 15 mg/mL |
| Potency (IC50) | 15 nM | 25 nM | 150 nM |
Table 2: Key Experimental Parameters to Control for Variability
| Parameter | Recommendation | Rationale for Control |
| Cell Passage Number | Use cells between passages 5-20 | High passage numbers can lead to genetic drift and altered phenotypes. |
| Virus MOI | 0.01 - 0.1 | Ensures a consistent level of infection and a robust signal window. |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells and affect results. |
| Incubation Times | Standardize pre-incubation, infection, and readout times | Ensures that the compound has sufficient time to act and that the viral life cycle stage being targeted is consistent. |
| Reagent Lots | Use the same lot of FBS, media, and other key reagents | Lot-to-lot variability in complex biological reagents can impact cell growth and virus replication. |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase 3'-Processing Assay
This protocol describes a fluorescence-based assay to measure the 3'-processing activity of HIV-1 integrase and its inhibition by this compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled DNA substrate mimicking the HIV LTR sequence
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
This compound (and control inhibitors like Raltegravir)
-
384-well black assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in 100% DMSO. Then, dilute the compounds in assay buffer to the desired final concentration (ensure the final DMSO concentration is ≤ 1%).
-
Enzyme Preparation: Dilute the recombinant HIV-1 integrase to the working concentration in cold assay buffer.
-
Reaction Setup: a. Add 5 µL of the diluted this compound or control to the wells of the 384-well plate. b. Add 10 µL of the diluted integrase enzyme to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the DNA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Readout: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This protocol uses the TZM-bl cell line, which expresses a luciferase reporter gene under the control of the HIV-1 LTR promoter, to measure the antiviral activity of this compound.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: The next day, remove the medium and add 50 µL of fresh medium containing serial dilutions of this compound. Include "cells only" (no virus) and "virus only" (no compound) controls.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Infection: Add 50 µL of medium containing HIV-1 at a pre-determined MOI to each well (except the "cells only" control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Readout: a. Remove the supernatant from the wells. b. Add 100 µL of luciferase assay reagent to each well to lyse the cells and generate a luminescent signal. c. Measure the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound. Determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in the HIV life cycle.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: HIV-1 Pre-Integration Complex and host factor interactions.
References
Technical Support Center: Optimizing Hiv-IN-9 Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Hiv-IN-9 to target cells during their experiments.
Troubleshooting Guides
Issue 1: Low Antiviral Efficacy or Inconsistent Results
Possible Causes:
-
Poor Solubility of this compound: Quinoline-based compounds can be hydrophobic, leading to precipitation in aqueous cell culture media.
-
Compound Degradation: this compound may be unstable in the experimental conditions (e.g., temperature, pH, light exposure).
-
Inefficient Cellular Uptake: The compound may not be effectively crossing the cell membrane to reach its intracellular target, the HIV-1 integrase.
-
Incorrect Dosing: The concentration of this compound used may be too low to elicit a significant antiviral effect.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to the compound and possess different membrane characteristics affecting uptake.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Solubility | Visually inspect the culture media for any signs of precipitation after adding this compound. Perform a solubility test in your specific cell culture medium. |
| 2 | Optimize Formulation | Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Consider using a formulation with solubility-enhancing excipients if necessary. |
| 3 | Assess Compound Stability | Conduct stability studies of this compound under your experimental conditions (e.g., 37°C, 5% CO2). Use techniques like HPLC to quantify the amount of intact compound over time. |
| 4 | Perform a Dose-Response Curve | Test a wide range of this compound concentrations to determine the optimal effective concentration (EC50) for your specific cell line and virus strain. |
| 5 | Evaluate Cellular Uptake | If possible, use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of this compound. Alternatively, use fluorescently labeled analogs to visualize cellular entry. |
| 6 | Control for Cell Line Effects | Test this compound in multiple relevant cell lines (e.g., T-cell lines, primary CD4+ T cells) to assess for cell-type-specific effects. |
Issue 2: Observed Cytotoxicity at Effective Concentrations
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound may interact with cellular components other than its intended target, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress.
-
Compound Aggregation: Aggregates of the compound can be cytotoxic.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine Cytotoxicity Profile | Perform a cytotoxicity assay (e.g., MTT, LDH assay) in parallel with your antiviral assay to determine the concentration at which this compound becomes toxic to the cells (CC50). |
| 2 | Calculate Therapeutic Index | Calculate the therapeutic index (TI = CC50 / EC50) to quantify the safety window of the compound. A higher TI is desirable. |
| 3 | Lower Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells. Run a vehicle-only control. |
| 4 | Improve Compound Formulation | Use a formulation that enhances solubility and reduces aggregation to potentially decrease off-target toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quinoline-based allosteric HIV-1 integrase inhibitor (ALLINI).[1][2][3][4] Unlike catalytic site inhibitors, ALLINIs bind to a different site on the integrase enzyme, specifically at the dimer interface.[1][2][4] This binding induces an aberrant multimerization of the integrase protein, which disrupts its normal function.[1][2][3][4] This interference affects both the early stage of viral replication by preventing the integration of the viral DNA into the host genome and the late stage by impairing viral particle maturation.[1][2][4]
Q2: What are the primary target cells for this compound?
A2: The primary target cells for this compound are HIV-infectable cells, which include CD4+ T helper cells, macrophages, and dendritic cells.[5] The goal is to deliver the inhibitor to these cells to prevent the establishment and spread of HIV infection.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Many HIV inhibitors, particularly those with hydrophobic moieties like quinoline, can have poor aqueous solubility.[6][7] To improve solubility, you can:
-
Use a co-solvent: Prepare a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
-
Formulation with excipients: For in vivo studies or more complex in vitro models, formulation with solubility-enhancing agents such as cyclodextrins or lipid-based carriers may be necessary.
-
pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer might improve its solubility. However, ensure the pH remains within a physiologically acceptable range for your cells.
Q4: What experimental controls should I include when testing this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.
-
Untreated Control: Cells that are not treated with either the virus or the inhibitor to assess baseline cell health and viability.
-
Virus-only Control: Cells infected with HIV but not treated with this compound to determine the maximum level of viral replication in your assay.
-
Positive Control Inhibitor: A well-characterized HIV integrase inhibitor with a known mechanism of action (e.g., Raltegravir, Dolutegravir) to validate your experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in 100% cell culture-grade DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Antiviral Assay
-
Cell Seeding: Seed your target cells (e.g., TZM-bl cells or activated primary CD4+ T cells) in a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Also, prepare dilutions for your positive and vehicle controls.
-
Treatment: Add the diluted this compound and control compounds to the appropriate wells of the cell plate.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the wells. The amount of virus should be optimized to give a robust signal in your readout system.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period suitable for your assay (e.g., 48-72 hours).
-
Readout: Measure the extent of viral replication using a suitable method, such as:
-
Luciferase Assay (for TZM-bl cells): Lyse the cells and measure luciferase activity, which is proportional to HIV-1 Tat-mediated transactivation.
-
p24 ELISA: Measure the amount of HIV-1 p24 capsid protein in the cell supernatant.
-
Reverse Transcriptase Assay: Measure the activity of the reverse transcriptase enzyme in the supernatant.
-
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Physicochemical Factors Governing Solubility of the HIV gp41 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIV-1 Integrase Inhibitors: Raltegravir vs. Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key HIV-1 integrase strand transfer inhibitors (INSTIs), Raltegravir and Dolutegravir. The information presented is intended to support research and development efforts by offering a concise overview of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This integration is a permanent alteration of the host cell's genetic material, enabling the production of new viral particles. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this enzymatic step, effectively halting viral replication. Raltegravir was the first INSTI to be approved for clinical use, followed by the second-generation INSTI, Dolutegravir, which exhibits distinct pharmacological properties.
Mechanism of Action
Both Raltegravir and Dolutegravir function by binding to the active site of the HIV-1 integrase enzyme. This binding prevents the "strand transfer" step of integration, where the viral DNA is covalently linked to the host cell's DNA. By blocking this crucial process, these inhibitors prevent the establishment of a productive infection in new cells.
Comparative Efficacy
The in vitro efficacy of Raltegravir and Dolutegravir has been extensively evaluated against both wild-type HIV-1 and strains with resistance mutations. Dolutegravir generally demonstrates greater potency against wild-type virus and maintains activity against many viral strains that are resistant to Raltegravir.
| Compound | Assay Type | Virus/Enzyme | IC50 / EC50 (nM) | Reference |
| Raltegravir | Cell-based | Wild-type HIV-1 | 9.15 (median IC50) | [1] |
| Cell-based | N155H mutant | High resistance (median FC-IC50 > 87) | [2] | |
| Cell-based | Q148H/G140S mutant | High resistance (median FC-IC50 > 87) | [2] | |
| Dolutegravir | Cell-based | Wild-type HIV-1 | 1.07 (median IC50) | [1] |
| Cell-based | N155H mutant | 1.37 (median FC-IC50) | [1] | |
| Cell-based | Q148H/G140S mutant | 3.75 (median FC-IC50) | [1] |
FC-IC50: Fold change in the 50% inhibitory concentration compared to wild-type virus.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of HIV-1 integrase inhibitors.
Cell-Based HIV-1 Replication Inhibition Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
Target cells (e.g., PM1, TZM-bl, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 viral stock (e.g., NL4-3)
-
Test compounds (Raltegravir, Dolutegravir)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p24 antigen ELISA kit or luciferase assay system
Protocol:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with a predetermined amount of HIV-1 virus stock.
-
Incubate the plates for a period of 3-7 days to allow for viral replication.
-
At the end of the incubation period, measure the extent of viral replication. This can be done by quantifying the amount of p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase) in the cell lysate.
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Recombinant HIV-1 Integrase Activity Assay
This biochemical assay directly measures the inhibition of the enzymatic activity of purified recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Target DNA oligonucleotide
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)
-
Test compounds (Raltegravir, Dolutegravir)
-
Detection system (e.g., fluorescence, radioactivity, or ELISA-based)
Protocol:
-
The integrase enzyme is incubated with the viral DNA substrate to form a stable complex.
-
Serial dilutions of the test compounds are added to the enzyme-DNA complex.
-
The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of integrated product is quantified using a suitable detection method.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Conclusion
Both Raltegravir and Dolutegravir are highly effective inhibitors of HIV-1 replication, targeting the essential integrase enzyme. Dolutegravir exhibits superior potency against wild-type HIV-1 and a higher barrier to resistance, maintaining activity against many viral strains that have developed resistance to Raltegravir. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel HIV-1 integrase inhibitors.
References
A Comparative Guide to Bictegravir: An In-depth Analysis for Researchers and Drug Development Professionals
A comparative analysis between Hiv-IN-9 and Bictegravir could not be conducted as "this compound" does not correspond to any publicly available information on an investigational or approved antiretroviral agent. Extensive searches of scientific literature, patent databases, and clinical trial registries yielded no data for a compound with this designation. Therefore, this guide provides a comprehensive overview of Bictegravir, a leading second-generation integrase strand transfer inhibitor (INSTI), to serve as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Bictegravir (BIC), developed by Gilead Sciences, is a potent, unboosted, once-daily integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1][2] It is a core component of the single-tablet regimen Biktarvy®, which also contains the nucleoside reverse transcriptase inhibitors (NRTIs) emtricitabine (FTC) and tenofovir alafenamide (TAF).[3] Bictegravir exhibits a high barrier to resistance, potent antiviral activity against a wide range of HIV-1 subtypes, and a favorable safety profile.[4][5] This guide delves into the quantitative data supporting Bictegravir's efficacy, its mechanism of action, resistance profile, and the experimental protocols used for its evaluation.
Mechanism of Action
Bictegravir targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[6][7] Specifically, it inhibits the strand transfer step of integration, where the viral DNA is inserted into the host cell's genome.[6][7] By blocking this process, Bictegravir effectively prevents the establishment of a productive infection.[6][7]
Quantitative Performance Data
Bictegravir has demonstrated potent in vitro activity and high rates of virologic suppression in clinical trials.
In Vitro Activity
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (Strand Transfer) | 7.5 ± 0.3 nM | Recombinant IN | [5][8] |
| EC₅₀ | 1.5 - 2.4 nM | T-cell lines | [5] |
| EC₅₀ | 1.5 ± 0.3 nM | Primary CD4+ T-lymphocytes | [8] |
| EC₅₀ | 6.6 ± 4.1 nM | Monocyte-derived macrophages | [8] |
| Protein-Adjusted EC₉₅ | 361 nM | Laboratory Strains | [9] |
Clinical Efficacy (Treatment-Naïve Adults)
| Study | Regimen | Week 48 Virologic Suppression (HIV-1 RNA <50 copies/mL) | Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL) | Reference |
| Study 1489 | BIC/FTC/TAF | 92.4% | 87.9% | [8] |
| DTG/ABC/3TC | 93.0% | 90.1% | [8] | |
| Study 1490 | BIC/FTC/TAF | 89.4% | 84.2% | [8] |
| DTG + FTC/TAF | 92.9% | 86.8% | [8] |
Resistance Profile
Bictegravir has a high genetic barrier to resistance. In vitro studies have shown that it maintains activity against many viral strains with resistance mutations to first-generation INSTIs like raltegravir and elvitegravir.[4]
| Resistance Pathway | Key Mutations | Fold-Change in Bictegravir EC₅₀ |
| Primary INSTI Mutations | T66I/A/K, E92Q/G, T97A, Y143C/H/R, S147G, Q148H/K/R, N155H | Generally low fold-changes; retains activity against many single mutations. |
| Specific HIV-2 Mutants | G140S/Q148R | 34-fold |
| G140S/Q148H | 110-fold |
Experimental Protocols
In Vitro Antiviral Activity Assay (EC₅₀ Determination)
A common method to determine the 50% effective concentration (EC₅₀) of an antiviral compound is through cell-based assays.
References
- 1. Bictegravir - Wikipedia [en.wikipedia.org]
- 2. Gilead Presents Preliminary Data on Bictegravir an Investigational Integrase Strand Transfer Inhibitor for the Treatment of HIV [gilead.com]
- 3. gilead.com [gilead.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel integrase inhibitors for HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-HIV Activity: A Comparative Guide to Integrase Inhibitors in In Vivo Models
For researchers and drug development professionals navigating the preclinical landscape of HIV therapeutics, robust in vivo validation is a critical step. This guide provides a comparative overview of the anti-HIV activity of potent integrase strand transfer inhibitors (INSTIs), using Cabotegravir and Dolutegravir as representative examples, in established animal models. Due to the absence of specific in vivo data for a compound designated "Hiv-IN-9," this guide leverages publicly available data from studies on these well-characterized INSTIs to illustrate the validation process.
Comparative Efficacy of Integrase Inhibitors in In Vivo Models
The in vivo efficacy of antiretroviral drugs is a key determinant of their potential clinical success. Non-human primate models, particularly rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV), and humanized mouse models are instrumental in these evaluations.[1][2]
Macaque Model: Cabotegravir (CAB-LA) Prophylaxis
Long-acting injectable Cabotegravir (CAB-LA) has demonstrated high protective efficacy against SHIV challenge in macaques, modeling both mucosal and parenteral transmission routes.[3][4] These studies are crucial for evaluating pre-exposure prophylaxis (PrEP) candidates.
| Study Parameter | CAB-LA Treated Macaques | Control (Untreated) | Reference |
| Protection from Intravenous SIV Challenge | 87.5% (21 out of 24 animals) remained uninfected | 0% protection | [3] |
| Protection from Repeated Intrarectal/Intravaginal SHIV Challenge | Complete protection observed | N/A | [3] |
| Plasma Concentration Correlation with Protection | Higher mean plasma CAB concentrations in uninfected macaques (2.58 µg/mL) vs. infected (1.17 µg/mL) | N/A | [4][5] |
Humanized Mouse Model: Dolutegravir (DTG) Therapy
Humanized mice, which possess a reconstituted human immune system, are valuable for assessing the therapeutic efficacy of antiretrovirals against HIV-1.[6][7] Studies using these models have demonstrated the potent viral suppression capabilities of Dolutegravir.
| Study Parameter | Dolutegravir (DTG) Monotherapy | Raltegravir (RAL) Monotherapy | Untreated Control | Reference |
| Initial Viral Suppression | Viraemia suppressed to undetectable levels in 5 out of 5 mice | Viraemia suppressed to undetectable levels in 3 out of 4 mice | Maintained constant viraemia | [8] |
| Durability of Suppression | Durable suppression in 4 out of 5 mice | Viral rebound in all 4 mice after 2-3 weeks | Maintained constant viraemia | [8] |
| Viral Load Reduction with Combination Therapy (TDF/FTC/DTG) | Striking reduction in viral DNA copies | N/A | N/A | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summarized protocols for key in vivo experiments.
Non-Human Primate (Macaque) Model Protocol for SHIV Challenge
This protocol outlines the general procedure for evaluating the efficacy of a long-acting injectable antiretroviral, such as Cabotegravir, as a pre-exposure prophylaxis (PrEP) agent in rhesus macaques.
-
Animal Model: Adult male and female Indian-origin rhesus macaques (Macaca mulatta) are used. Animals are confirmed to be negative for SIV, simian type D retrovirus, and simian T-lymphotropic virus.[9]
-
Drug Administration: Cabotegravir long-acting (CAB-LA) is administered intramuscularly at a specified dose (e.g., 50 mg/kg). Dosing schedules may vary, for instance, injections at week 0 and week 4.[4]
-
Viral Challenge: Macaques are challenged with a pathogenic SHIV strain (e.g., SHIV-162p3 or SIVmac251) via a relevant route of transmission, such as intrarectal, intravaginal, or intravenous.[3][10][11] The challenge dose is predetermined to consistently infect untreated control animals.
-
Sample Collection and Monitoring:
-
Peripheral blood is collected weekly to monitor plasma viral load (SIV RNA levels) using quantitative RT-PCR.[9]
-
Plasma drug concentrations are measured to establish pharmacokinetic profiles and correlate with protection.[12]
-
Immunological parameters, such as CD4+ T cell counts, are monitored to assess disease progression.
-
-
Endpoint: The primary endpoint is the prevention of infection, determined by the absence of detectable plasma viral RNA over a specified follow-up period.
Humanized Mouse Model Protocol for HIV-1 Treatment
This protocol describes a typical workflow for assessing the therapeutic efficacy of an antiretroviral drug, such as Dolutegravir, in humanized mice.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with human CD34+ hematopoietic stem cells to create a humanized mouse model with a functional human immune system (e.g., BLT mice).[7][13]
-
HIV-1 Infection: Once human immune reconstitution is confirmed, mice are infected with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) via intraperitoneal or intravaginal routes.[13]
-
Drug Administration: Following the establishment of a stable plasma viral load, mice are treated with the antiretroviral agent. For example, Dolutegravir can be administered via oral gavage or as part of a medicated diet.[8][13]
-
Sample Collection and Monitoring:
-
Peripheral blood is collected regularly (e.g., weekly or bi-weekly) to measure plasma HIV-1 RNA levels using droplet digital PCR (ddPCR) or qRT-PCR.[13][14]
-
Tissues such as the spleen, lymph nodes, and gut-associated lymphoid tissue (GALT) can be harvested at the end of the study to measure tissue viral loads and drug concentrations.[6]
-
Flow cytometry is used to monitor human CD4+ and CD8+ T cell populations in peripheral blood and tissues.
-
-
Endpoint: The primary endpoint is the reduction in plasma and tissue viral loads compared to untreated control mice. The durability of viral suppression and the emergence of drug resistance can also be assessed.
Visualizing Mechanisms and Workflows
Diagrams illustrating the biological pathways targeted by the drug and the experimental procedures provide a clear conceptual framework for the research.
Caption: The HIV-1 replication cycle, highlighting the critical step of integration targeted by INSTIs.
Caption: A generalized experimental workflow for in vivo validation of anti-HIV compounds.
References
- 1. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebodypro.com [thebodypro.com]
- 4. Cabotegravir Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Combined cART including Tenofovir Disoproxil, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monotherapy with either dolutegravir or raltegravir fails to durably suppress HIV viraemia in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for evaluating CD8+ T cell-mediated immunity in latently SHIV-infected rhesus macaques with HIV fusion-inhibitory lipopeptide monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CORRELATION OF IN VIVO CABOTEGRAVIR CONCENTRATION & PREVENTION OF SIV IN MACAQUES [natap.org]
- 13. Humanized NOG Mice for Intravaginal HIV Exposure and Treatment of HIV Infection [jove.com]
- 14. Frontiers | Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model [frontiersin.org]
A Comparative Safety Analysis of HIV Integrase Inhibitors: Elvitegravir
A comprehensive guide for researchers and drug development professionals on the safety profile of the HIV-1 integrase strand transfer inhibitor, Elvitegravir. A comparative analysis with the investigational compound Hiv-IN-9 could not be conducted due to the absence of publicly available data on the latter.
Introduction
Elvitegravir is a well-established HIV-1 integrase strand transfer inhibitor (INSTI) and a key component of several combination antiretroviral therapies.[1][2] Its mechanism of action involves blocking the strand transfer step of HIV-1 DNA integration, a critical stage in the viral replication cycle.[1][3] This guide provides a detailed examination of the safety profile of Elvitegravir, drawing upon data from preclinical and clinical studies. Due to a lack of publicly available information on a compound referred to as "this compound," a direct comparative analysis is not feasible at this time. This document will therefore serve as a comprehensive safety review of Elvitegravir.
Elvitegravir: An Overview of its Safety Profile
Elvitegravir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system and is often co-administered with a pharmacokinetic enhancer like cobicistat or ritonavir to increase its plasma concentration and prolong its half-life.[3][4][5] This co-administration is crucial for its efficacy but also introduces a potential for drug-drug interactions.[1][5]
Adverse Events
The safety and tolerability of Elvitegravir have been evaluated in numerous clinical trials.[6][7][8] The most commonly reported adverse events are generally mild to moderate in severity.
Table 1: Summary of Common Adverse Events Associated with Elvitegravir
| System Organ Class | Common Adverse Events (≥1% incidence) | Less Common Adverse Events (<1% incidence) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Abdominal Pain[1][9][10] | Dyspepsia, Abdominal Distension, Flatulence[1][9] |
| Nervous System | Headache, Dizziness, Abnormal Dreams, Fatigue[10] | Insomnia[1] |
| Psychiatric | Depression, Suicidal Ideation[1] | |
| Skin and Subcutaneous Tissue | Rash[1][10] | |
| General | Fatigue[1] | |
| Investigations | Increased Lipase, Increased Serum Amylase[9] |
Serious but less frequent adverse events have also been reported. These include the potential for immune reconstitution syndrome, where the strengthening immune system begins to fight off previously hidden infections.[9][11] Rare but serious reactions like lactic acidosis and liver toxicity have been observed, particularly in certain patient populations.[2]
Drug Interactions
Elvitegravir's metabolism via CYP3A makes it susceptible to interactions with drugs that induce or inhibit this enzyme.
-
CYP3A Inducers: Co-administration with strong CYP3A inducers, such as rifampin, carbamazepine, phenobarbital, phenytoin, and St. John's wort, is contraindicated as it can significantly decrease Elvitegravir plasma concentrations, potentially leading to loss of therapeutic effect and development of resistance.[5]
-
CYP3A Inhibitors: Conversely, strong CYP3A inhibitors can increase Elvitegravir concentrations. Elvitegravir is typically administered with a CYP3A inhibitor (cobicistat or ritonavir) to intentionally boost its levels.[3][4]
A thorough review of a patient's concomitant medications is crucial before initiating treatment with an Elvitegravir-containing regimen.
Experimental Protocols
The safety of Elvitegravir has been established through a series of preclinical and clinical studies. While specific, detailed protocols for every study are proprietary, the general methodologies for key safety assessments are outlined below.
Preclinical Toxicity Studies
Standard preclinical toxicology studies in animal models are conducted to assess the potential for adverse effects before human trials. These typically include:
-
Single-dose and repeat-dose toxicity studies: To determine the acute and chronic toxicity profiles in two animal species (one rodent, one non-rodent).
-
Carcinogenicity studies: Long-term studies to evaluate the potential for cancer development.
-
Genotoxicity assays: A battery of in vitro and in vivo tests to assess the potential for DNA damage.
-
Reproductive and developmental toxicity studies: To evaluate effects on fertility, fetal development, and postnatal development.
Clinical Trial Safety Monitoring
In human clinical trials, a rigorous safety monitoring plan is implemented. This includes:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection and evaluation of all adverse events experienced by trial participants.
-
Laboratory Assessments: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
Physical Examinations: Regular check-ups to assess overall health.
Visualizing the Mechanism of Action and Therapeutic Intervention
The following diagram illustrates the HIV-1 replication cycle and highlights the specific stage at which integrase inhibitors like Elvitegravir exert their effect.
Caption: HIV-1 Replication Cycle and the Point of Elvitegravir Intervention.
Conclusion
Elvitegravir has a well-characterized safety profile, with the most common adverse events being gastrointestinal and neurological in nature. The potential for drug-drug interactions, primarily through the CYP3A pathway, necessitates careful management of concomitant medications. While a direct comparison with "this compound" was not possible due to a lack of data, this guide provides a thorough and objective overview of the safety considerations for Elvitegravir, intended to inform researchers and clinicians in the field of HIV drug development and treatment.
References
- 1. Investigational HIV integrase inhibitors in phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Side-effects of HIV treatment | aidsmap [aidsmap.com]
- 4. Adverse Effects of Antiretroviral Medications | NIH [clinicalinfo.hiv.gov]
- 5. Vaccine safety in HIV-infected adults within the Vaccine Safety Datalink Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
- 7. The Effects of HIV on the Body: Immune System and More [healthline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Hiv-IN-9 and Other Integrase Inhibitors Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational HIV integrase inhibitor, Hiv-IN-9, alongside established antiretroviral agents in the same class: Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir. The focus is on the in vitro efficacy against a panel of clinically relevant HIV-1 subtypes.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of this compound and other integrase strand transfer inhibitors (INSTIs) against various HIV-1 subtypes. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental assays, cell types, and virus strains.
| HIV-1 Subtype/Group | This compound (EC₅₀, nM) | Raltegravir (IC₅₀/EC₅₀, nM) | Elvitegravir (IC₅₀/EC₅₀, nM) | Dolutegravir (EC₅₀, nM) | Bictegravir (EC₅₀, nM) |
| Subtype A | Data not available | 158.3 ± 99.0[1] | Data not available | Data not available | Data not available |
| Subtype B | Data not available | 86.3 ± 32.5[1] | 48.9 - 66.8[2] | ~1.3 | ~1.2 - 2.1 |
| Subtype C | Data not available | Similar to Subtype B | Similar to Subtype B | Data not available | ~1.2 - 2.1 |
| CRF01_AE | Data not available | 100.0 ± 65.7[1] | Data not available | Data not available | Data not available |
| CRF02_AG | Data not available | 13.7 - 25.9[2] | 48.9 - 66.8[2] | Data not available | Data not available |
| Group O | Data not available | 0.27 - 0.49[3] | 0.32 - 0.38[3] | 1.23 - 2.23[3] | Data not available |
Note: The presented values for established drugs are sourced from multiple studies and are intended for comparative purposes. The efficacy of these integrase inhibitors is generally considered to be broadly similar across different HIV-1 subtypes in treatment-naive settings.[4]
Experimental Protocols
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This assay quantifies the antiviral activity of a compound by measuring the inhibition of a single cycle of HIV-1 replication.
a. Cell and Virus Preparation:
-
Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, are used as target cells.
-
Virus: Replication-defective HIV-1 pseudoviruses are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector that lacks the env gene but contains the luciferase reporter gene, and a separate plasmid expressing the envelope glycoprotein of a specific HIV-1 subtype.
b. Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors.
-
Pre-incubate the cells with the diluted compounds for 1-2 hours.
-
Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubate for 48 hours to allow for a single round of infection and expression of the luciferase reporter gene.
-
Lyse the cells and measure the luciferase activity using a luminometer.
c. Data Analysis:
-
The percentage of inhibition is calculated relative to the virus control wells (no compound).
-
The EC₅₀ value, the concentration of the compound that inhibits virus replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the test compound on the host cells.
a. Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
b. Assay Procedure:
-
Seed TZM-bl cells (or another relevant cell line) in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
c. Data Analysis:
-
The percentage of cytotoxicity is calculated relative to the cell control wells (no compound).
-
The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀), providing a measure of the compound's therapeutic window.
Mandatory Visualization
Caption: Experimental workflow for determining the in vitro antiviral efficacy of this compound.
Caption: Mechanism of action of this compound, an HIV-1 integrase inhibitor.
References
- 1. In vitro analysis of the susceptibility of HIV-1 subtype A and CRF01_AE integrases to raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Comparison of HIV-1 Subtypes B and CRF02_AG Integrases Susceptibility to Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hiv-IN-9: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Hiv-IN-9, a laboratory chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This compound is classified with acute oral toxicity (Category 4), and as acutely and chronically toxic to aquatic life (Category 1). Therefore, it must be handled and disposed of as hazardous waste.
Summary of Key Safety Data
| Parameter | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. |
Disposal Requirement: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any potential aerosols or dust.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired compound and contaminated disposable labware (e.g., weighing boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solid waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and shatter-resistant hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not mix with other liquid waste streams. Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Empty Containers:
-
The original container of this compound, even if "empty," must be treated as hazardous waste and disposed of through the same waste stream. Do not rinse the container and discard it as regular trash.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Hazard pictograms corresponding to acute toxicity and environmental hazard.
-
4. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills in case of container failure.
-
Keep containers sealed at all times, except when adding waste.
5. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and equipped, contain the spill using an appropriate absorbent material for liquids or by carefully covering a solid spill.
-
Collect all spill cleanup materials in a designated hazardous waste container and label it accordingly.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Hiv-IN-9
For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling the HIV integrase inhibitor, Hiv-IN-9. Strict adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
This guide, designed for researchers, scientists, and drug development professionals, outlines essential personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans. By providing clear, actionable steps, we aim to be your trusted resource for laboratory safety and chemical handling, extending value beyond the product itself.
Essential Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the potential for unknown hazards, a comprehensive approach to PPE is required at all times. The following table summarizes the mandatory PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling solid (powder) this compound (e.g., weighing, aliquoting) | - Disposable, solid-front gown with tight-fitting wrists- Two pairs of nitrile gloves (or other appropriate chemical-resistant gloves)- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher |
| Handling solutions of this compound | - Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields |
| General laboratory work in the vicinity of this compound | - Lab coat- Safety glasses |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a meticulous, step-by-step approach from receipt to disposal. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store this compound in a securely sealed, clearly labeled container in a designated, ventilated, and access-controlled area.
2. Weighing and Solution Preparation (to be performed in a certified chemical fume hood):
-
Preparation: Before handling the solid compound, decontaminate the work surface of the chemical fume hood. Lay down absorbent, plastic-backed paper to contain any potential spills.
-
Donning PPE: Wear a solid-front gown, two pairs of nitrile gloves, and an N95 respirator.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula and weighing paper. Avoid creating dust.
-
Dissolving: Add the weighed compound to the appropriate solvent in a sealed container (e.g., a conical tube). Mix gently until fully dissolved.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weighing paper and outer pair of gloves in the designated solid hazardous waste container.
3. Use in Experiments:
-
When handling solutions of this compound, wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
All procedures should be performed in a manner that minimizes the generation of aerosols.
-
If working with human-derived materials, follow universal precautions, treating all such materials as potentially infectious.[1][2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns), plasticware (tubes, pipette tips): Place in a clearly labeled, sealed biohazard bag or container for hazardous chemical waste.[3] |
| Liquid Waste | - Solutions containing this compound: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | - Needles, scalpels, contaminated glass: Immediately place in a puncture-resistant, labeled sharps container.[4][5][6] Do not recap needles.[4][7] |
All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the name "this compound." Follow your institution's specific guidelines for the final collection and disposal of hazardous waste.
Emergency Procedures
Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or generates dust.
-
Wearing appropriate PPE (including respiratory protection for solid spills), cover the spill with absorbent material.
-
For liquid spills, gently cover with paper towels and apply a 1% sodium hypochlorite solution, working from the perimeter inwards.[8]
-
Collect all contaminated materials and place them in a sealed hazardous waste container.
-
Decontaminate the area thoroughly.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Your diligence is paramount in the safe and effective advancement of scientific discovery.
References
- 1. 4. HIV Infection Control in Healthcare Facilities | ATrain Education [atrainceu.com]
- 2. hivireland.ie [hivireland.ie]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. aids.gov.hk [aids.gov.hk]
- 5. quora.com [quora.com]
- 6. CCOHS: HIV/AIDS Precautions - Needles and Sharps and Handling Contaminated Materials [ccohs.ca]
- 7. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
- 8. Pathogen Safety Data Sheets: Infectious Substances – Human immunodeficiency virus (HIV) - Canada.ca [canada.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
